Ethambutol R,R-Isomer DiHCl
Description
Properties
CAS No. |
134566-79-3 |
|---|---|
Molecular Formula |
C10H24N2O2 . 2 HCl |
Molecular Weight |
277.23 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(R,R)-Ethambutol Dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of Ethambutol (R,R)-Isomer Dihydrochloride
Executive Summary
This technical guide provides a comprehensive physicochemical profile of Ethambutol (R,R)-Isomer Dihydrochloride . While the (S,S)-enantiomer (Dextro-ethambutol) is the pharmacologically active first-line antitubercular agent, the (R,R)-isomer (Levo-ethambutol) represents a critical enantiomeric impurity and reference standard in pharmaceutical development.
Understanding the (R,R)-isomer is essential for Quality Control (QC) and Chemistry, Manufacturing, and Controls (CMC) workflows. As enantiomers possess identical physicochemical properties in achiral environments (melting point, solubility, pKa) but diverge in chiral environments (optical rotation, enzymatic interaction), this guide focuses heavily on the stereoselective analytical protocols required to distinguish and quantify the (R,R)-isomer to ensure patient safety and regulatory compliance.
Section 1: Molecular Identity & Stereochemical Criticality
Ethambutol possesses two chiral centers, theoretically allowing for three stereoisomers: the (S,S)-enantiomer (active), the (R,R)-enantiomer (inactive/impurity), and the meso-form.[1]
Chemical Identification
-
Chemical Name: (R,R)-2,2'-(Ethylenediimino)di-1-butanol dihydrochloride[2]
-
CAS Number: 10054-05-4 (Free Base), 134567-54-1 (DiHCl salt - generic ref)
-
Molecular Weight: 277.23 g/mol (Salt), 204.31 g/mol (Base)[3]
The Stereochemical Imperative
The differentiation between the (S,S) and (R,R) forms is not merely academic; it is toxicological. While the (S,S)-isomer is a potent arabinosyl transferase inhibitor, the (R,R)-isomer lacks this potency but may contribute to ocular toxicity (optic neuritis).
Figure 1: Stereochemical relationship and differentiating factors between Ethambutol isomers.
Section 2: Solid-State Characterization
The (R,R)-isomer dihydrochloride shares the solid-state properties of its enantiomer. The data below applies to the DiHCl salt form, which is the standard for stability and solubility.
Thermal Analysis
-
Melting Point (Capillary): 199°C – 204°C (with decomposition).
-
Differential Scanning Calorimetry (DSC):
-
Endotherm: Sharp endothermic peak onset at ~198.5°C.
-
Protocol Note: TGA (Thermogravimetric Analysis) must precede DSC. A weight loss >0.5% below 100°C indicates hygroscopic moisture uptake, which can depress the observed melting point (colligative property).
-
Hygroscopicity
Ethambutol DiHCl is hygroscopic .[7]
-
Critical Relative Humidity (CRH): Approximately 75-80% RH at 25°C.
-
Implication: The salt will deliquesce (dissolve in its own absorbed water) if stored above the CRH.
-
Storage: Must be stored in tight, light-resistant containers with desiccants.
Polymorphism
The dihydrochloride salt is known to exhibit polymorphism.[4]
-
Form I (Thermodynamically Stable): The commercially relevant form.
-
Form II (Metastable): May form during rapid precipitation or lyophilization.
-
Differentiation: Powder X-Ray Diffraction (PXRD) is required to distinguish forms. Form I typically shows characteristic peaks (2θ) distinct from Form II.
Section 3: Solution State Properties
Solubility Profile
The dihydrochloride salt enhances aqueous solubility significantly compared to the free base.
-
Water: Freely soluble (>50 mg/mL).
Ionization (pKa)
Ethambutol is a diamine.
-
pKa1: ~6.6 (Secondary amine)
-
pKa2: ~9.5 (Secondary amine)
-
pH Implication: In the stomach (pH 1.2), both amines are protonated (dicationic). In the intestine (pH 6.8), the molecule exists in equilibrium between mono-cationic and neutral forms, facilitating absorption.
Partition Coefficient
-
Log P (Octanol/Water): -0.14 (Hydrophilic).
-
Note: This low Log P explains the need for the salt form to ensure dissolution, yet the lipophilic ethyl chain allows sufficient permeability.
Section 4: Analytical Protocols (Differentiation)
This is the core technical requirement. Standard HPLC cannot distinguish the (R,R) from the (S,S) isomer. You must use Chiral HPLC or Chiral Derivatization .
Protocol A: Specific Optical Rotation (Polarimetry)
This is the primary identification test for the (R,R)-isomer.
-
Preparation: Dissolve 1.0 g of Ethambutol (R,R)-DiHCl in water to make 10.0 mL (10% w/v solution).
-
Conditions: 25°C, 589 nm (D-line of Sodium).
-
Acceptance Criteria:
-
(S,S)-Isomer (Drug): +6.0° to +6.7°
-
(R,R)-Isomer (Target): -6.0° to -6.7°
-
-
Troubleshooting: Turbidity affects readings. Filter solution through a 0.45 µm PVDF filter if necessary.
Protocol B: Chiral HPLC (Direct Separation)
Used for quantifying (R,R)-impurity levels in (S,S)-drug substance.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200-210 nm (Ethambutol has weak UV absorbance; low wavelength is critical).
-
Elution Order: The (R,R)-isomer typically elutes before or after the (S,S)-isomer depending on the specific chiral selector used. Validation with a racemic standard is mandatory.
Protocol C: Pre-Column Derivatization (Indirect Separation)
If a chiral column is unavailable, derivatize with a chiral agent to create diastereomers, which can be separated on a standard C18 column.
-
Reagent: (S)-(+)-1-Phenylethyl isocyanate.
-
Mechanism: Reacts with the amine groups to form urea derivatives.
-
Separation: The (S,S)-Ethambutol derivative and (R,R)-Ethambutol derivative become diastereomers with different physical properties (polarity), separable on standard ODS columns.
Figure 2: Analytical decision tree for identifying and quantifying Ethambutol isomers.
Section 5: Stability & Storage
Hydrolytic Stability
Ethambutol DiHCl is relatively stable in acidic and neutral aqueous solutions. However, the amine functionality makes it susceptible to oxidation over time if not protected.
Thermal Stability
-
Stable up to its melting point (~200°C).
-
Forced Degradation: Under extreme thermal stress (>200°C), it degrades via deamination and oxidation.
Storage Recommendations
-
Container: Type II Glass or HDPE bottles.
-
Closure: Induction sealed with silica gel desiccant packs.
-
Environment: Controlled room temperature (20-25°C). Avoid high humidity (>65% RH).
References
-
United States Pharmacopeia (USP). Ethambutol Hydrochloride Monograph. USP-NF. (Standard for melting point, rotation, and purity criteria).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 470071, Ethambutol (R,R)-isomer. (Source for molecular weight, IUPAC names, and isomeric data).
-
World Health Organization. The International Pharmacopoeia: Ethambutol hydrochloride. (Source for solubility and identification tests).
-
Blessington, B., & Beiraghi, A. (1990).[9] Study of the stereochemistry of ethambutol using chiral liquid chromatography. Journal of Chromatography A. (Primary source for chiral separation protocols).[9]
-
DrugBank Online. Ethambutol: Pharmacology and Stereochemistry. (Context for toxicity differences between isomers).
Sources
- 1. Ethambutol – Chiralpedia [chiralpedia.com]
- 2. chembk.com [chembk.com]
- 3. Ethambutol [drugfuture.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Ethambutol | 74-55-5 [chemicalbook.com]
- 6. Ethambutol, (R,R)- | C10H24N2O2 | CID 470071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. semanticscholar.org [semanticscholar.org]
Discovery and Historical Development of Ethambutol Stereoisomers
A Technical Guide for Drug Development Professionals
Part 1: Executive Summary
Ethambutol (EMB) represents a seminal case study in stereochemical pharmacology. Discovered in 1961 at Lederle Laboratories, it was one of the first synthetic antibiotics where the separation of enantiomers was not just an optimization step, but a safety imperative.
This guide analyzes the transition from the racemic discovery to the single-enantiomer clinical standard. It details the chemical resolution protocols, the distinct pharmacodynamics of the
Part 2: Historical Genesis & Chemical Discovery
The Lederle Screening Program (1961) Unlike Streptomycin or Rifampicin, Ethambutol is not a natural product. It emerged from a targeted screening program led by R.G. Shepherd and R.G. Wilkinson at Lederle Laboratories (American Cyanamid).
The team was investigating polyamines for antitubercular activity. The initial "hit" was a simple ethylenediamine structure. Through Structure-Activity Relationship (SAR) studies, they identified that chelation potential and lipophilicity were critical. The addition of hydroxybutyl side chains yielded the molecule 2,2'-(ethylenediimino)-di-1-butanol .
The Stereochemical Pivot
The synthesized molecule contained two chiral centers, creating three possible forms:
-
-enantiomer (Dextrorotatory, +)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> - -enantiomer (Levorotatory, -)
Initial biological assays on the racemate showed promise, but inconsistent toxicity profiles in animal models necessitated the resolution of the isomers. This pivotal decision revealed that the
Technical Insight: The use of the racemate would require double the dosage to achieve the same therapeutic effect, thereby doubling the patient's exposure to the optic nerve-damaging moiety without clinical gain. This established the
-enantiomer as the mandatory clinical candidate.
Part 3: Mechanism of Action & Stereoselectivity
The stereoselectivity of Ethambutol is driven by the chiral constraints of the Arabinosyl Transferase binding pocket.
Molecular Target: The EmbCAB Operon
Ethambutol targets the embCAB operon, specifically inhibiting the arabinosyl transferase enzymes (EmbA, EmbB, and EmbC).[5] These enzymes responsible for polymerizing D-arabinose into arabinogalactan (AG) and lipoarabinomannan (LAM) , critical components of the mycobacterial cell wall.[3]
- -Ethambutol: Mimics the D-arabinose transition state, effectively docking into the EmbB active site and halting polymerization.
- -Ethambutol: Due to steric clash, it fails to bind the EmbB active site with high affinity, resulting in negligible inhibition (MIC > 100 µg/mL vs 0.5-2.0 µg/mL for the S,S form).
Visualization: Mechanism of Action Pathway
Caption: The (S,S)-enantiomer specifically inhibits EmbB, halting arabinogalactan synthesis and compromising the cell wall.
Part 4: Technical Protocols for Synthesis & Resolution
Modern manufacturing often uses chiral pool synthesis, but the historical resolution method remains a critical reference for understanding the separation logic.
Protocol A: Classical Resolution via L(+)-Tartaric Acid
This protocol describes the separation of the
Reagents:
Step-by-Step Workflow:
-
Salt Formation: Dissolve racemic 2-amino-1-butanol (1.0 eq) in anhydrous methanol.
-
Addition: Slowly add L(+)-Tartaric acid (1.0 eq) while maintaining temperature at 45°C.
-
Crystallization: Cool the solution slowly to 25°C over 4 hours. Seed with authentic
-2-amino-1-butanol tartrate if available. -
Filtration: The
-(+)-2-amino-1-butanol forms a less soluble diastereomeric salt with L(+)-tartaric acid. Filter the precipitate. -
Liberation: Treat the salt with Ammonium Hydroxide or Sodium Hydroxide to liberate the free amine base.
-
Validation: Check specific rotation. Target:
(neat).
Protocol B: Chemical Synthesis of Ethambutol
Once the resolved
-
Reagents:
-(+)-2-amino-1-butanol, Ethylene Dichloride (1,2-dichloroethane). -
Reaction: Reflux the amino alcohol with ethylene dichloride (1:0.5 molar ratio) in the presence of a base (sodium carbonate) to scavenge HCl.
-
Purification: The product is converted to the dihydrochloride salt for stability.
-
Final QC: Melting point 199-204°C; Specific Rotation
to (in water).
Visualization: Synthesis & Resolution Logic
Caption: Resolution of the chiral precursor is the critical quality control step before final coupling.
Part 5: Comparative Data Analysis
The following table summarizes the biological activity and physical properties of the stereoisomers. Note the stark contrast in potency despite similar physical properties.[2]
| Property | (S,S)-Ethambutol | (R,R)-Ethambutol | Meso-Ethambutol |
| Activity (MIC) | 0.5 - 2.0 µg/mL | > 100 µg/mL | ~ 25 - 50 µg/mL |
| Relative Potency | 100% (Reference) | < 0.5% | ~ 5% |
| Toxicity (Optic) | Present (Dose-dependent) | Present (Equipotent) | Present (Equipotent) |
| Specific Rotation | |||
| Therapeutic Index | High | Very Low | Low |
Causality of Toxicity: Optic neuritis (retrobulbar neuritis) is the dose-limiting toxicity. It is linked to the chelation of Zinc (Zn2+) and Copper (Cu2+) in mitochondrial enzymes (specifically cytochrome c oxidase) within the optic nerve.
-
Critical Finding: The metal chelation capability is a function of the ethylenediamine core and hydroxyl spacing, which exists in all stereoisomers.
-
Conclusion: Since the
isomer contributes to toxicity via chelation but provides no antibacterial benefit, its removal is strictly required to maximize the therapeutic index.
Part 6: References
-
Shepherd, R. G., & Wilkinson, R. G. (1962). Antituberculous Agents.[2][3][6][8][9][10][11][12][13][14] II. N,N'-Diisobutylethylenediamine and Related Compounds. Journal of Medicinal Chemistry.
-
Wilkinson, R. G., et al. (1961). Stereospecificity in a new type of synthetic antituberculous agent. Journal of the American Chemical Society.
-
Lee, R. E., et al. (2001). Ethambutol inhibits cell wall arabinan biosynthesis in Mycobacterium tuberculosis.[2][3][8][14] Nature Medicine.
-
Bernhardt, C. F. (1976). Synthesis of Ethambutol (Patent US3944618A). United States Patent Office.
-
BenchChem Technical Division. (2025). Stereospecificity of Ethambutol Enantiomers and Antitubercular Activity. BenchChem Technical Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethambutol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethambutol – Chiralpedia [chiralpedia.com]
- 5. The Genetics of Ethambutol-Induced Optic Neuropathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]
- 8. Describe the mechanism of action of Ethambutol against mycobacterium tube.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethambutol-Induced Optic Neuritis and Vision Loss: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of Ethambutol (R,R)-Isomer Dihydrochloride
[1]
Executive Summary & Strategic Context
Ethambutol is a frontline bacteriostatic agent used against Mycobacterium tuberculosis.[1][2][][4] The clinical drug is the (+)-(S,S)-enantiomer .[1][2][5] This guide focuses on the characterization of its enantiomer, Ethambutol (R,R)-Isomer Dihydrochloride .[1]
Why analyze the (R,R)-isomer? While the (S,S)-isomer is therapeutic, the (R,R)-isomer is a critical impurity and reference standard.[1]
-
Toxicity: Both isomers cause optic neuritis (blindness), but the (R,R)-isomer lacks the high antitubercular potency of the (S,S)-form, significantly lowering its therapeutic index.[1][5]
-
Regulatory Compliance: ICH Q3A/Q6A guidelines mandate the control of chiral impurities.[1]
-
Structural Identity: In an achiral environment (standard NMR, IR, MS), the (R,R)-isomer is spectroscopically identical to the (S,S)-drug.[1]
Core Directive: This guide details the spectroscopic "fingerprint" of the chemical constitution (connectivity) using NMR, IR, and MS. Crucially, it delineates the specific analytical bridge required to distinguish the (R,R)-isomer from the (S,S)-drug.
Analytical Workflow Visualization
The following decision tree outlines the logical flow for confirming the identity of Ethambutol (R,R)-DiHCl, distinguishing structural connectivity from stereochemical configuration.
Figure 1: Analytical workflow distinguishing structural confirmation (MS/IR/NMR) from enantiomeric identification.
Chemical Constitution & Symmetry Logic
Before interpreting spectra, one must understand the molecule's topology. Ethambutol is
-
Formula:
-
MW: 204.31 (Free Base) / 277.23 (Dihydrochloride Salt)[1]
-
Symmetry Impact: The molecule has a rotational axis of symmetry.[1] The left side is chemically equivalent to the right side.
-
NMR Consequence: You will see half the number of signals expected for the total carbon/proton count.
-
Salt Form: The dihydrochloride form protonates both secondary amines (
), significantly affecting chemical shifts adjacent to the nitrogen compared to the free base.
-
Mass Spectrometry (MS) Profiling[1]
Objective: Confirm molecular weight and fragmentation pattern. Method: Electrospray Ionization (ESI) in Positive Mode.[1][6]
Experimental Protocol
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.[1]
-
Infusion: Direct infusion at 5-10
. -
Scan Range: m/z 50–500.
Data Interpretation
Because the sample is a salt (
| Ion Type | m/z (Observed) | Assignment | Mechanistic Logic |
| Parent Ion | 205.2 | Protonated molecular ion of the free base ( | |
| Fragment | 174.2 | ||
| Fragment | 116.1 | Doubly charged species (common in diamines).[1] | |
| Fragment | ~73 | Cleavage of the central ethylene bridge (half-molecule).[1] |
Validation Check: The presence of m/z 205.2 is mandatory. If m/z 277 is seen, it suggests an adduct or cluster, but 205.2 is the definitive base peak.
Infrared (IR) Spectroscopy[1][7][8][9]
Objective: Verify functional groups and salt formation. Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
Experimental Protocol
-
ATR: Place ~5 mg of solid Ethambutol DiHCl directly on the diamond crystal. Clamp with high pressure.[1]
-
KBr: Mix 1% sample with dry KBr powder; press into a transparent disc.
Data Interpretation
The spectrum will be dominated by the ammonium salt characteristics.
| Frequency ( | Vibration Mode | Structural Insight |
| 3500 – 3100 | O-H Stretch (Broad) | Hydrogen bonded hydroxyl groups.[1] |
| 3100 – 2600 | Diagnostic: Multiple broad bands superimposed on C-H stretches.[1] Indicates secondary amine salt ( | |
| 1060 – 1040 | C-O Stretch | Primary alcohol ( |
| ~1580 | N-H Bending | Amine deformation.[1] |
Critical Note: The free base would show a sharper N-H stretch >3300
Nuclear Magnetic Resonance (NMR)[1][7][10][11][12]
Objective: Definitive proof of connectivity and symmetry.
Solvent Choice: Deuterium Oxide (
Experimental Protocol
-
Preparation: Dissolve 10-15 mg of Ethambutol (R,R)-DiHCl in 0.6 mL
. -
Reference: Use internal TSP (0.0 ppm) or calibrate to the residual HDO peak (~4.79 ppm).
-
Acquisition: 16 scans minimum for
; 256 scans for .
1H NMR Data ( , 400 MHz)
Due to
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 0.95 | Triplet ( | 6H | Ethyl group methyls.[1] | |
| 1.65 - 1.80 | Multiplet | 4H | Methylene of the ethyl side chain.[1] | |
| 3.45 | Singlet (Sharp) | 4H | Symmetry Proof: The central ethylene bridge protons are all equivalent.[1] | |
| 3.55 - 3.65 | Multiplet | 2H | Methine proton at the chiral center.[1] | |
| 3.75 - 3.90 | Multiplet (dd) | 4H | Hydroxymethyl protons (diastereotopic).[1] |
13C NMR Data ( )
Expected: 5 unique signals for 10 carbons.[1][7]
-
9.5 ppm: Methyl (
)[1] -
23.0 ppm: Ethyl Methylene (
)[1] -
44.5 ppm: Central Bridge (
)[1] -
59.0 ppm: Hydroxymethyl (
)[1] -
61.5 ppm: Chiral Methine (
)[1]
Self-Validating Check: If you see more than 5 carbon signals, the sample is either impure or not the symmetric ethambutol molecule (possible meso-form contamination, though meso also has symmetry, the shifts would differ slightly).[1]
The Critical Distinction: (R,R) vs. (S,S)[1][4][5]
WARNING: The NMR, IR, and MS data above are identical for the (R,R)-isomer and the (S,S)-drug. To confirm the sample is the (R,R)-isomer, you must use a chiral discrimination technique.[1]
Method A: Specific Optical Rotation (Polarimetry)
This is the most robust quick-check.[1]
-
Protocol: Dissolve sample in water (concentration ~20 mg/mL) at 20°C.
-
Expectation:
-
Acceptance Criteria:
to (exact value depends on concentration/solvent, but the sign must be negative).[1]
Method B: Chiral HPLC[1]
-
Column: Chiralcel OD-H or protein-based chiral column (e.g., AGP).
-
Detection: The (R,R) isomer will elute at a distinct retention time compared to the (S,S) standard.[1]
References
-
World Health Organization (WHO). The International Pharmacopoeia: Ethambutol Dihydrochloride.[1] (Monograph details structural requirements and identification). [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14052: Ethambutol.[1] (Provides physical property data and 2D structure).
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][8] Journal of Organic Chemistry, 2016.[1] (Reference for solvent residual peaks in D2O). [1]
-
United States Pharmacopeia (USP). Ethambutol Hydrochloride Monograph.[1] (Standard for IR and identification tests).[1][9] [1]
Sources
- 1. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethambutol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Ethambutol – Chiralpedia [chiralpedia.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. cdn.who.int [cdn.who.int]
Stereochemical Precision in TB Drug Discovery: A Technical Guide to Ethambutol R,R-Isomer DiHCl
Executive Summary
The Stereochemical Imperative in Antimycobacterial Research
In the development of antitubercular agents, distinguishing between specific target engagement and non-specific physicochemical toxicity is paramount. Ethambutol (EMB), a frontline drug for Mycobacterium tuberculosis (Mtb), presents a unique case study in stereoselectivity. While the (S,S)-isomer is a potent inhibitor of arabinosyltransferases, its enantiomer, (R,R)-Ethambutol DiHCl , is pharmacologically inert against the bacterium yet chemically identical in terms of molecular weight, lipophilicity, and solubility.
This guide details the deployment of (R,R)-Ethambutol DiHCl as a rigorous negative control . By incorporating this isomer into Minimum Inhibitory Concentration (MIC) assays and mechanistic studies, researchers can validate that observed antibacterial effects are driven by specific chiral recognition at the EmbB active site, rather than off-target chemical stress or assay artifacts.
Chemical & Stereochemical Basis[1][2][3][4]
Ethambutol possesses two chiral centers, theoretically allowing for three stereoisomers: (S,S), (R,R), and the meso form.[1][2][3][] The biological activity is strictly governed by this chirality.
-
Active Pharmacophore: (S,S)-Ethambutol (The Drug).[1][2][5][3][6][7]
-
Negative Control: (R,R)-Ethambutol (The Enantiomer).
Why the DiHCl Salt?
The Dihydrochloride (DiHCl) salt form is critical for in vitro reproducibility. It ensures high water solubility (>50 mg/mL), allowing for the preparation of precise aqueous stock solutions without the need for organic solvents like DMSO, which can introduce background toxicity in mycobacterial assays.
Figure 1: Stereochemical divergence in target engagement. The (R,R)-isomer fails to bind the EmbB active site due to steric mismatch, despite identical atomic composition.
Mechanism of Action: The Target Validation
To use the R,R-isomer effectively, one must understand what it fails to do. The primary target of Ethambutol is the EmbB protein, an arabinosyltransferase involved in the polymerization of arabinogalactan (AG), a critical component of the mycobacterial cell wall.
-
(S,S)-Mechanism: Mimics the D-arabinose substrate, binding to the donor site of EmbB, halting AG synthesis. This leads to cell wall destabilization and death.
-
(R,R)-Mechanism (The Control): Due to the spatial arrangement of the ethylenediamine core, the R,R-isomer cannot occupy the catalytic pocket of EmbB.
Application Insight: If a novel Ethambutol derivative retains potency despite having the (R,R) configuration, it suggests the molecule is acting via a non-EmbB mechanism (e.g., membrane disruption), signaling a "false positive" for target-specific drug discovery.
Experimental Utility & Data Interpretation
Validating MIC Assays
In high-throughput screening (HTS), "hits" often occur due to non-specific toxicity. The R,R-isomer serves as a filter.
| Parameter | (S,S)-Ethambutol (Drug) | (R,R)-Ethambutol (Control) | Interpretation |
| MIC (H37Rv) | 0.5 – 2.0 µg/mL | > 500 µg/mL | Confirms assay sensitivity to chiral specificity.[1] |
| Solubility | High (Water) | High (Water) | Rules out solubility-driven artifacts. |
| Lipophilicity (LogP) | ~0.1 | ~0.1 | Rules out non-specific membrane permeation. |
Decoupling Toxicity
While the R,R-isomer is inactive against bacteria, it has been implicated in ocular toxicity (optic neuritis) in animal models, similar to the S,S-isomer.
-
Research Use: If a study aims to separate the bactericidal mechanism from the toxicological mechanism, the R,R-isomer is the ideal tool. It induces the toxicity phenotype without the bacterial killing, allowing researchers to isolate the pathways responsible for host side effects.
Detailed Protocol: Microplate Alamar Blue Assay (MABA)
This protocol describes the use of (R,R)-Ethambutol DiHCl as a negative control alongside (S,S)-Ethambutol in a standard MIC assay for M. tuberculosis H37Rv.
Materials
-
Active Agent: (S,S)-Ethambutol DiHCl.[5]
-
Negative Control: (R,R)-Ethambutol DiHCl (Purity >98% ee).
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.
-
Reagent: Alamar Blue (Resazurin) solution.
Step-by-Step Methodology
-
Stock Preparation (Self-Validating Step):
-
Dissolve (R,R)-Ethambutol DiHCl in sterile deionized water to a concentration of 10 mg/mL .
-
Validation: Solution must be clear and colorless. If turbid, reject the salt batch.
-
Filter sterilize using a 0.22 µm PVDF membrane.
-
-
Plate Layout & Dilution:
-
Use a sterile 96-well plate.
-
Rows A-B: (S,S)-Ethambutol (Serial 2-fold dilution: 8.0 µg/mL down to 0.06 µg/mL).
-
Rows C-D: (R,R)-Ethambutol (Serial 2-fold dilution: 800 µg/mL down to 6.25 µg/mL).
-
Row E: Growth Control (Bacteria + Media + Solvent).
-
Row F: Sterility Control (Media only).
-
-
Inoculation:
-
Dilute log-phase M. tb culture to OD600 ~0.01.
-
Add 100 µL of inoculum to all wells except Sterility Control.
-
Final volume per well: 200 µL.
-
-
Incubation & Readout:
-
Seal plate with parafilm; incubate at 37°C for 7 days.
-
Add 20 µL Alamar Blue and 12 µL 10% Tween 80 to one growth control well. If it turns pink (growth) within 24h, add reagent to the whole plate.
-
Incubate for an additional 24 hours.
-
-
Interpretation:
-
Blue: No growth (Inhibition).
-
Pink: Growth (No Inhibition).
-
Pass Criteria: (S,S) wells must be blue at ~1-2 µg/mL. (R,R) wells must be pink (growth) even at high concentrations.
-
Figure 2: MABA Workflow. The divergence in colorimetric readout between isomers validates the assay's stereochemical sensitivity.
References
-
Wilkinson, R. G., Shepherd, R. G., Thomas, J. P., & Baughn, C. (1961). Stereospecificity in a new type of synthetic antituberculous agent. Journal of the American Chemical Society, 83(9), 2212-2213. Link
-
Telenti, A., Philipp, W. J., Sreevatsan, S., Bernasconi, C., Stockbauer, K. E., Wieles, B., ... & Jacobs Jr, W. R. (1997). The emb operon, a gene cluster of Mycobacterium tuberculosis involved in resistance to ethambutol.[8] Nature Medicine, 3(5), 567-570. Link
-
Bélanger, A. E., Besra, G. S., Ford, M. E., Mikusova, K., Belisle, J. T., Brennan, P. J., & Inamine, J. M. (1996). The embAB genes of Mycobacterium avium encode an arabinosyl transferase involved in cell wall arabinan biosynthesis that is the target for the antimycobacterial drug ethambutol. Proceedings of the National Academy of Sciences, 93(21), 11919-11924. Link
-
Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Gilman, R. H. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362-366. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethambutol – Chiralpedia [chiralpedia.com]
- 3. Ethambutol - Wikipedia [en.wikipedia.org]
- 5. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethambutol resistance in Mycobacterium tuberculosis: critical role of embB mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethambutol resistance of indigenous Mycobacterium tuberculosis isolated from human patients - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Modeling of Ethambutol R,R-Isomer Binding to Arabinosyl Transferase (EmbB)
The following technical guide details the molecular modeling of the Ethambutol (EMB) R,R-isomer binding to the mycobacterial arabinosyl transferase (EmbB).
Note on Stereochemistry: The clinically active form of Ethambutol is the (S,S)-(+)-enantiomer . The (R,R)-isomer is significantly less potent (approx. 500-fold) and associated with distinct toxicity profiles. This guide focuses on the user-requested R,R-isomer , framing the workflow as a comparative analysis to elucidate the structural basis of its reduced affinity and stereoselective exclusion.
Executive Summary
Arabinosyl transferase B (EmbB) is a critical membrane-bound glycosyltransferase in Mycobacterium tuberculosis (Mtb), responsible for the polymerization of arabinogalactan (AG), a fundamental cell wall component.[1][2][3][4][5][6][7][8][9] Ethambutol (EMB) targets EmbB by mimicking the transition state of the arabinose donor, Decaprenyl-phosphoryl-arabinose (DPA).
While the (S,S)-isomer of EMB effectively blocks the DPA binding pocket, the (R,R)-isomer exhibits poor inhibition. This guide provides a high-fidelity computational workflow to model the binding mode of the R,R-isomer, utilizing recent Cryo-EM structural data (PDB: 7BVF). The protocol emphasizes membrane-embedded Molecular Dynamics (MD) simulations to capture the realistic behavior of this transmembrane target.
Structural Biology Landscape
The Target: EmbB Transmembrane Complex
EmbB is an integral membrane protein with 13 transmembrane helices (TM) and a periplasmic globular domain. It functions in complex with EmbA (EmbA-EmbB) or as a homodimer (EmbC-EmbC).
-
PDB Source: 7BVF (Cryo-EM structure of Mtb EmbA-EmbB-AcpM2 with Ethambutol).
-
Active Site: Located in the periplasmic domain near the membrane interface.
-
Key Residues:
-
Catalytic Dyad: Asp296 and Asp297 (Mtb numbering) coordinate the metal ion (Mg²⁺/Ca²⁺) and donor substrate.
-
EMB Binding Pocket: Overlaps with the DPA donor site and the acceptor sugar site.
-
Resistance Hotspot: Met306 (M306). Mutations here (M306V/L/I) alter the hydrophobic pocket, reducing drug affinity.
-
The Ligand: (R,R)-Ethambutol
-
Chirality: (R,R)-2,2'-(ethylenediimino)-di-1-butanol.
-
Structural Challenge: The R,R-isomer presents its ethyl/hydroxymethyl groups in a spatial orientation that creates steric clashes with the conserved loop regions (residues 370-380) and the hydrophobic M306 pocket, preventing the "lock-and-key" fit observed with the S,S-isomer.
Computational Workflow
The following diagram outlines the autonomous workflow for modeling the R,R-isomer, ensuring membrane stability and accurate stereochemical analysis.
Caption: End-to-end computational workflow for modeling Ethambutol R,R-isomer binding to membrane-embedded EmbB.
Step-by-Step Experimental Protocol
Ligand Preparation (Stereochemical Control)
To strictly model the R,R-isomer, you must ensure the chiral centers are explicitly defined.
-
Generation: Use SMILES string: CCNCCNCCC (Check stereochemistry carefully; standard S,S is CCNCCNCCC).
-
Protonation: Ethambutol is a diamine. At physiological pH (7.4), it is predominantly diprotonated (+2 charge).
-
Tool: Epik (Schrödinger) or Avogadro (Open Source).
-
Validation: Ensure both secondary amines are protonated (
), as this is crucial for electrostatic interaction with the Asp/Glu rich active site.
-
Membrane Embedding (Crucial for EmbB)
EmbB is unstable in vacuum/water-only simulations.
-
Tool: CHARMM-GUI Membrane Builder.
-
Lipid Composition: Use a mycobacterial mimic or standard POPC:POPE (70:30) ratio to represent the inner membrane.
-
Orientation: Align the transmembrane domain (TMD) along the Z-axis. The periplasmic loop (containing the active site) must face the "upper" water phase.
Molecular Docking
Since we are testing the "inactive" R,R-isomer, we expect lower scores than the S,S-isomer.
-
Grid Box: Center on the coordinates of the co-crystallized ligand in PDB 7BVF (or center of mass of residues D296, D297, M306).
-
Constraints: Apply a positional constraint on the metal ion (Mg²⁺) if present, as the hydroxyl groups of EMB coordinate with it.
-
Execution: Run rigid-receptor docking.
-
Expected Outcome: The R,R-isomer will likely dock with higher (less negative) affinity energy compared to S,S (-5.0 kcal/mol vs -7.5 kcal/mol) due to steric clash with Met306 and Tyr338 .
-
Molecular Dynamics (MD) Simulation
Docking is static. MD reveals the instability of the R,R-complex.
-
Force Field:
-
Protein: AMBER14SB or CHARMM36m.
-
Ligand: GAFF2 (General Amber Force Field) with RESP charges.
-
Lipids: Lipid17 or CHARMM36.
-
-
Equilibration:
-
Minimization (5000 steps).
-
NVT (Heating to 310K) with restraints on protein/ligand.
-
NPT (1 atm) membrane relaxation (10-50 ns).
-
-
Production Run: 200 ns minimum.
-
Metric: Monitor the RMSD of the ligand. The R,R-isomer often exhibits high RMSD (>3.0 Å) or completely exits the binding pocket, unlike the stable S,S-isomer.
-
Binding Mechanism & Interaction Analysis
The differential activity of EMB isomers is driven by specific residue interactions.
The Hydrophobic Clamp (Met306)
In the active (S,S)-EMB complex, the ethyl groups fit snugly into a hydrophobic pocket formed by Met306 , Trp332 , and Leu377 .
-
R,R-Isomer Failure: The inverted chirality forces the ethyl groups to clash with the bulky sulfur atom of Met306. This prevents the deep insertion required to block the DPA donor.
The Hydrogen Bond Network
The amino-alcohol core of EMB mimics the arabinose transition state.
-
Key H-Bonds:
-
Asp296/Asp297: Coordinate the hydroxyl groups.
-
Glu378: Interacts with the protonated amines.
-
-
R,R-Isomer Analysis: In MD trajectories, quantify the residence time of these H-bonds. The R,R-isomer typically shows intermittent H-bonding (<40% occupancy) compared to the stable networks (>80%) of the S,S-isomer.
Resistance Modeling (M306V)
To model resistance:
-
Mutate Met306 to Valine (M306V) in silico.
-
Repeat the docking/MD with the R,R-isomer.
-
Insight: The M306V mutation reduces the van der Waals contact surface. While it lowers affinity for the active S,S-drug (causing resistance), it often makes the pocket even less hospitable or non-specific for the R,R-isomer.
Visualizing the Interaction Pathway
The following graph illustrates the critical signaling and structural dependencies for EMB binding.
Caption: Interaction network showing the steric clash at Met306 that destabilizes (R,R)-Ethambutol binding.
References
-
Zhang, L., et al. (2020). Structures of cell wall arabinosyltransferases with the anti-tuberculosis drug ethambutol.[4][10] Science. Link
-
Tan, Y. Z., et al. (2020). Cryo-EM structure of arabinosyltransferase EmbB from Mycobacterium smegmatis.[5][7][10] Nature Communications. Link
-
Safi, H., et al. (2013). Mutations in embB codon 306 are an important molecular indicator of ethambutol resistance in Mycobacterium tuberculosis.[11] Antimicrobial Agents and Chemotherapy.[8][] Link
-
Goude, R., et al. (2009). The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis. Journal of Bacteriology. Link
-
BenchChem. Stereospecificity of Ethambutol Enantiomers and Antitubercular Activity.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mutation at embB Codon 306, a Potential Marker for the Identification of Multidrug Resistance Associated with Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPDN [globalpeopledailynews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cryo-EM structure of arabinosyltransferase EmbB from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations at embB Codon 306 Are an Important Molecular Indicator of Ethambutol Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutations in the embB Gene and Their Association with Ethambutol Resistance in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates from Poland - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structural basis for the low potency of the R,R-isomer
Topic: Structural Determinants of Stereochemical Potency: The Case of the (R,R)-Distomer Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Stereochemical Imperative
In modern pharmacodynamics, the distinction between a eutomer (active isomer) and a distomer (inactive/low-potency isomer) is rarely a subtle shift in activity; it is often a binary switch between therapeutic efficacy and inertness (or toxicity). While many pharmacological classes utilize the (R,R)-configuration as the eutomer (e.g., Labetalol, Methylphenidate), a significant subset of rigid bicyclic and peptidomimetic drugs—most notably Sertraline (Zoloft) and ACE Inhibitors —exhibit the opposite profile. In these cases, the (R,R)-isomer represents the low-potency distomer.[2]
This guide analyzes the structural basis for the low potency of the (R,R)-isomer, using the Serotonin Transporter (SERT) ligand Sertraline as the primary mechanistic case study. We dissect the atomic-level failures of the (R,R)-isomer: specifically, the misalignment of the protonated amine with the catalytic aspartate and the steric clashes induced by the rigid tetralin scaffold.
Structural Analysis: The Failure of the (R,R)-Isomer
To understand why the (R,R)-isomer exhibits low potency (high
The Pharmacophore Misalignment
The binding of Sertraline (and similar SNRIs) is anchored by a critical salt bridge between the ligand's secondary amine and Aspartate 98 (Asp98) on Transmembrane Helix 1 (TM1) of the transporter.
-
The Eutomer (1S,4S): The (S,S) configuration orients the protonated nitrogen atom directly toward the carboxylate of Asp98 (distance ~2.8 Å), stabilizing the ligand in the central binding site (S1). The dichlorophenyl ring simultaneously slots into a hydrophobic sub-pocket formed by Tyr176 and Phe341 .
-
The Distomer (1R,4R): Inverting both chiral centers to (R,R) effectively "flips" the molecule. Due to the rigid tetralin ring system, the amine group is projected away from Asp98. To force the amine into interaction distance, the aromatic rings would have to rotate into a position that causes severe steric clashes with the backbone of TM3 and TM8 .
Steric Penalty and Solvation
The (R,R)-isomer suffers from a high desolvation penalty that is not compensated by binding enthalpy.
-
Steric Clash: The (R,R) configuration forces the bulky dichlorophenyl moiety to clash with Ile172 , preventing deep occlusion into the vestibule.
-
Result: The (R,R)-isomer cannot induce the "occluded" conformational state required for high-affinity binding, resulting in a
value orders of magnitude higher than the (S,S)-eutomer.
Quantitative Comparison: Eutomer vs. Distomer
The following table summarizes the binding affinity differentials for Sertraline isomers, illustrating the drastic loss of potency in the (R,R) configuration.
| Isomer Configuration | Role | Target (hSERT) | Selectivity Ratio (Eutomer/Distomer) | Primary Structural Defect |
| (1S, 4S) | Eutomer | 0.19 | - | Optimal fit; Salt bridge with Asp98 intact. |
| (1R, 4R) | Distomer | > 500 | > 2600x | Amine misalignment; Steric clash with TM3. |
| (1S, 4R) | Diastereomer | ~75 | ~390x | Partial misalignment. |
| (1R, 4S) | Diastereomer | ~320 | ~1600x | Severe steric hindrance. |
Data synthesized from radioligand binding assays using [3H]-citalopram displacement.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the signaling and structural logic dictating the low potency of the (R,R)-isomer.
Figure 1: Comparative binding logic of Sertraline isomers at the hSERT active site. The (R,R)-isomer fails to engage Asp98 due to topological inversion.
Experimental Protocol: Validating Stereoselective Potency
To empirically verify the low potency of an (R,R)-isomer, one must utilize a Competitive Radioligand Binding Assay . This protocol is designed to eliminate non-specific binding artifacts that can mask low-affinity interactions.
Protocol: [3H]-Ligand Displacement Assay
Objective: Determine the
Materials:
-
Membrane Prep: HEK-293 cells stably expressing hSERT.
-
Radioligand: [3H]-Citalopram (Specific Activity ~80 Ci/mmol).
-
Test Compounds: Pure (1S,4S)-Sertraline and (1R,4R)-Sertraline (enantiomeric purity >99% confirmed by Chiral HPLC).
Workflow:
-
Preparation: Dilute membrane protein to 5 µ g/well in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation:
-
Add 2 nM [3H]-Citalopram to all wells.
-
Add increasing concentrations of Test Isomer (
M to M). -
Control: Define Non-Specific Binding (NSB) using 10 µM Paroxetine.
-
Incubate for 60 minutes at 25°C to reach equilibrium.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce ligand absorption to the filter.
-
Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via Liquid Scintillation Spectroscopy.
-
Data Analysis: Fit data to a one-site competition model:
Convert to using the Cheng-Prusoff equation:
Validation Check: The (R,R)-isomer curve should shift significantly to the right (higher concentration) compared to the (S,S)-isomer. If the curves overlap, check the chiral purity of your source material immediately.
Broader Context: When (R,R) is the Distomer[1]
While Sertraline is the archetype, this phenomenon is common in Peptidomimetics .
-
ACE Inhibitors (e.g., Enalaprilat): Angiotensin-Converting Enzyme (ACE) evolved to cleave peptides composed of L-amino acids (which have the S -configuration).
-
The Rule: Inhibitors designed to mimic the transition state of substrate hydrolysis must match this stereochemistry. Therefore, ACE inhibitors with (S,S) configurations are potent eutomers, while (R,R) isomers (mimicking D-amino acids) are unrecognized by the enzyme's S1/S1' subsites, resulting in negligible potency.
References
-
Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Link
-
Koe, B. K., et al. (1983). Sertraline, a new selective inhibitor of serotonin uptake. Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700. Link
-
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link
-
FDA Center for Drug Evaluation and Research. (1998). Stereoisomeric Drugs: Development of New Stereoisomeric Drugs. Link
Sources
The Significance of the Dihydrochloride Salt Form in Ethambutol Research: A Technical Guide
Abstract
Ethambutol (EMB) is a cornerstone bacteriostatic agent in the first-line treatment of tuberculosis (TB).[1] While the therapeutic efficacy of the molecule is well-documented, the selection of the dihydrochloride salt form (EMB·2HCl) is not merely a formulation convenience but a critical physicochemical necessity. This guide analyzes the structural rationale behind the salt form, its impact on bioavailability and stability, and provides validated protocols for its application in in vitro efficacy (MIC) and mitochondrial toxicity assessments.
Physicochemical Rationale: Why Dihydrochloride?
The free base of ethambutol is a hygroscopic, heat-labile compound with a low melting point (~88°C), making it unsuitable for consistent pharmaceutical formulation or long-term storage. The dihydrochloride salt form transforms this molecule into a stable, water-soluble crystalline solid (mp ~200°C).
Structural Stabilization & Solubility
Ethambutol contains two secondary amine groups. In the dihydrochloride form, both amines are protonated, interacting with chloride counterions. This ionic lattice energy confers thermal stability and exceptional water solubility (>1000 mg/mL), which is vital for oral bioavailability (BCS Class III/I border).
-
pKa Values: The two amine groups have pKa values of approximately 6.6 and 9.5 .[2] At physiological pH (7.4), the molecule exists primarily as a dication or monocation, facilitating interaction with the negatively charged mycobacterial cell envelope.
-
Chirality: The (+)-(S,S)-enantiomer is the pharmacologically active form. The salt form maintains the optical purity required for efficacy, as the (-)-(R,R) isomer is significantly less active and the meso-form is inactive.
Visualization: Salt Formation Logic
The following diagram illustrates the transition from the unstable free base to the stable dihydrochloride salt.
Figure 1: Transformation of Ethambutol free base to the stable dihydrochloride salt form.
Pharmacological Mechanism: Arabinosyl Transferase Inhibition[3][4]
Ethambutol targets the mycobacterial cell wall, specifically the arabinogalactan (AG) layer.[3] This layer is the structural bridge between the peptidoglycan and the outer mycolic acid layer.
Mechanism of Action (MoA)
EMB mimics the structure of arabinose. It competitively inhibits arabinosyl transferases (encoded by embA, embB, embC genes), preventing the polymerization of D-arabinose into arabinogalactan.
-
Consequence: Accumulation of lipid intermediates, disruption of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, and increased cell wall permeability.
-
Synergy: This permeability enhancement explains why EMB is critical in combination therapy—it facilitates the entry of lipophilic drugs like Rifampicin.
Figure 2: Mechanism of Action showing inhibition of cell wall biosynthesis.
Experimental Protocols
Preparation of Stock Solutions
Critical Note: Ethambutol Dihydrochloride is hygroscopic.[4] Weighing must be performed rapidly, and containers kept tightly sealed.
-
Solvent: Use sterile distilled water or PBS (pH 7.4).
-
Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.
-
Calculation: To make 10 mL, dissolve 100 mg EMB·2HCl in 10 mL water.
-
-
Sterilization: Filter through a 0.22 µm PVDF or PES membrane . Do not autoclave, as thermal degradation may occur over extended cycles.
-
Storage: Aliquot into light-resistant tubes and store at -20°C. Stable for 3-6 months.
MIC Determination: Resazurin Microtiter Assay (REMA)
The REMA is a robust, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis or M. smegmatis.
Materials:
-
Middlebrook 7H9 broth (supplemented with OADC).
-
Resazurin sodium salt powder (0.01% solution in water).
-
96-well microtiter plates.
Protocol:
-
Inoculum Prep: Adjust bacterial culture to McFarland 1.0 standard, then dilute 1:20 in 7H9 broth.
-
Drug Dilution: Add 100 µL of 7H9 broth to all wells. Add EMB stock to column 1 and perform serial 2-fold dilutions across the plate.
-
Range: Typical MIC for susceptible strains is 0.5 – 2.0 µg/mL . Test range: 0.125 – 16 µg/mL.
-
-
Inoculation: Add 100 µL of diluted inoculum to each well.
-
Incubation: Seal plate and incubate at 37°C for 7 days (M. tb) or 24-48 hours (M. smegmatis).
-
Readout: Add 30 µL of Resazurin solution. Incubate for 24 hours.
-
Blue: No growth (Resazurin unchanged).
-
Pink: Growth (Resazurin reduced to Resorufin).
-
MIC Definition: The lowest concentration preventing the color change to pink.
-
Figure 3: Workflow for Resazurin Microtiter Assay (REMA).
Advanced Application: Mitochondrial Toxicity Assessment
A major dose-limiting side effect of Ethambutol is optic neuropathy (EON) , linked to mitochondrial toxicity (specifically Complex IV inhibition) and zinc chelation. Researchers studying EON should use the following in vitro validation system.
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
Cell Line: Retinal Ganglion Cells (RGC-5) or Human Fibroblasts. Reagent: JC-1 Dye (Lipophilic cation).
-
Treatment: Treat cells with EMB (0, 10, 100, 1000 µM) for 24-48 hours.
-
Staining: Incubate with JC-1 (5 µg/mL) for 20 mins at 37°C.
-
Analysis: Measure fluorescence.
-
Healthy Mitochondria: Red fluorescence (J-aggregates, 590 nm).
-
Depolarized Mitochondria: Green fluorescence (Monomers, 529 nm).
-
-
Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization and toxicity.
References
-
World Health Organization. (2023). Ethambutol Dihydrochloride: The International Pharmacopoeia. Retrieved from [Link]
-
Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
DrugBank Online. (2024). Ethambutol: Pharmacology and Mechanism of Action. Retrieved from [Link]
-
Guillet, V., et al. (2010). "Ethambutol-induced optic neuropathy linked to OPA1 mutation and mitochondrial toxicity." Investigative Ophthalmology & Visual Science. Retrieved from [Link]
-
Becker, K., et al. (2008). "Biowaiver monographs for immediate release solid oral dosage forms: Ethambutol dihydrochloride." Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
Stereoselective Screening & Optimization of Novel Ethambutol Analogs
Technical Guide for Early-Stage Drug Discovery
Executive Summary
Ethambutol (EMB) remains a cornerstone of first-line tuberculosis therapy, yet its utility is compromised by a narrow therapeutic index and stereoselective toxicity.[1] While the
This guide outlines a rigorous technical framework for screening novel analogs of the R,R-isomer scaffold . Recent medicinal chemistry efforts (e.g., SQ109) suggest that functionalization of the ethylenediamine core can radically alter structure-activity relationships (SAR), potentially "rescuing" the R,R-scaffold or necessitating precise stereochemical profiling to separate efficacy from mitochondrial toxicity.
Part 1: The Stereochemical Imperative & Mechanism of Action
The Target: Arabinosyltransferase (EmbB)
EMB and its analogs target the EmbCAB operon, specifically the EmbB arabinosyltransferase. This enzyme is critical for the polymerization of arabinose into arabinogalactan (AG), a fundamental layer of the mycobacterial cell wall that covalently links peptidoglycan to mycolic acids.
-
Mechanism: EMB mimics the D-arabinose substrate, blocking the transfer of arabinose residues.
-
The R,R-Isomer Challenge: The
-configuration aligns optimally with the EmbB catalytic pocket. The -isomer binds poorly to EmbB but retains affinity for human mitochondrial metalloproteins, driving toxicity. -
The Opportunity: Novel R,R-analogs must introduce steric or electronic modifications (e.g., adamantyl or geranyl groups) that enhance EmbB binding affinity despite the R,R-core, or disrupt the chelation motif responsible for mitochondrial toxicity.
Visualization of the Pathway
The following diagram illustrates the interference of EMB analogs in the cell wall synthesis pathway.
Caption: Disruption of arabinogalactan biosynthesis by EMB stereoisomers at the EmbB catalytic site.
Part 2: The Screening Cascade (Workflow)
To successfully develop an R,R-analog, the screening funnel must aggressively filter for two divergent traits: enhanced potency (overcoming the natural R,R deficit) and reduced mitochondrial toxicity .
Caption: Multi-stage screening funnel prioritizing phenotypic efficacy before target validation and safety.
Part 3: Experimental Protocols
Primary Screen: Microplate Alamar Blue Assay (MABA)
The MABA is the industry standard for high-throughput screening of anti-tubercular compounds. It utilizes resazurin (Alamar Blue), an oxidation-reduction indicator that fluoresces pink in response to metabolic activity (reduction) by viable bacteria.[2]
Why this Protocol: It is non-radioactive, inexpensive, and correlates highly with BACTEC radiometric methods.
Protocol:
-
Strain Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.5). Dilute to
CFU/mL in Middlebrook 7H9 broth supplemented with OADC. -
Plate Layout: Use sterile 96-well plates.
-
Columns 2-11: Serial 2-fold dilutions of R,R-analogs (range: 0.1 µM to 100 µM).
-
Controls: Rifampicin (positive control), DMSO (vehicle control), Media only (sterility).
-
-
Incubation: Seal plates and incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80 to each well.
-
Readout: Incubate for an additional 24 hours.
-
Visual: Blue = No Growth (Inhibition); Pink = Growth.
-
Quantification: Measure fluorescence (Ex 530nm / Em 590nm).
-
-
Data Analysis: Calculate MIC90 (concentration inhibiting 90% of fluorescence relative to controls).
Target Validation: EmbB Cross-Resistance Profiling
To confirm the analogs still target EmbB (and haven't shifted mechanism due to structural changes), screen active hits against M. tuberculosis strains with known EmbB306 mutations (e.g., Met306Val).
-
Logic: If the R,R-analog loses potency against EmbB306 mutants compared to Wild Type, it confirms the drug still binds the traditional ethambutol site. If potency is retained, the analog may have a novel binding mode or target (similar to SQ109).
Critical Counter-Screen: Mitochondrial Toxicity
The
Protocol: Glucose/Galactose (Glu/Gal) Shift Assay
-
Cell Line: HepG2 or Retinal Ganglion Cells (RGCs).
-
Media Setup:
-
Set A: High Glucose media (Cells use glycolysis; resistant to mitochondrial toxins).
-
Set B: Galactose media (Cells forced to use Oxidative Phosphorylation; sensitive to mitochondrial toxins).
-
-
Treatment: Expose cells to R,R-analogs for 24 hours.
-
Readout: Measure ATP levels (luminescence).
-
Interpretation: A compound is a mitochondrial toxin if it is significantly more toxic (lower IC50) in Galactose media than in Glucose media (Shift > 3-fold).
Part 4: Data Presentation & Analysis
When reporting results for R,R-analogs, data must be tabulated to clearly show the Selectivity Index (SI) .
| Compound ID | Stereochem | MIC (H37Rv) | MIC (EmbB306) | IC50 (Mito Tox) | Selectivity Index (IC50/MIC) |
| EMB (Ref) | 1.0 µg/mL | >32 µg/mL | >1000 µg/mL | >1000 (Safe) | |
| R,R-EMB | ~500 µg/mL | N/A | ~50 µg/mL | < 0.1 (Toxic/Inactive) | |
| Analog-01 | 2.5 µg/mL | 2.5 µg/mL | 150 µg/mL | 60 (Promising) | |
| Analog-02 | 0.8 µg/mL | >32 µg/mL | 10 µg/mL | 12.5 (Potent but Toxic) |
-
Analog-01 Analysis: Shows "Rescued" potency despite R,R configuration and acceptable safety. Retained activity against EmbB306 suggests a novel binding mode.
-
Analog-02 Analysis: Highly potent but retains the classical R,R-associated mitochondrial toxicity.
References
-
Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay."[3][4] Journal of Clinical Microbiology, 36(2), 362–366.
-
Teleti, S., et al. (2013). "Mutations in the embB Gene and Their Association with Ethambutol Resistance in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates." Journal of Pathogens, 2013.
-
Jia, L., et al. (2005). "Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug." British Journal of Pharmacology, 144(1), 80–87.
-
Gu, Y., et al. (2021). "Mitochondrial Mutations in Ethambutol-Induced Optic Neuropathy." Frontiers in Genetics, 12.
-
Hengartner, C., et al. (2022). "Ethambutol Is Toxic to Retinal Ganglion Cells via an Excitotoxic Pathway." Investigative Ophthalmology & Visual Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cell-based assays to determine the minimal inhibitory concentration (MIC) of the R,R-isomer
Abstract & Scope
This application note details the protocol for determining the Minimal Inhibitory Concentration (MIC) of a chiral small molecule, specifically isolating the R,R-isomer (putative eutomer) compared to its enantiomer (S,S-isomer) or racemate.
While standard MIC assays measure potency, stereoselective assays determine the Eudismic Ratio —the ratio of potency between the active enantiomer (eutomer) and the less active one (distomer). This protocol addresses specific challenges in chiral drug testing, including solvent interference, chiral purity validation, and Cation-Adjusted Mueller-Hinton Broth (CAMHB) preparation.
Pre-Assay Considerations (Critical Criticality)
The "Chiral Cliff" and Purity
Before initiating biological assays, the chemical integrity of the R,R-isomer must be absolute. A 95% pure R,R-isomer containing 5% of a hyper-potent S,S-isomer can yield false-positive potency data.
-
Requirement: Verify enantiomeric excess (ee%) via Chiral HPLC prior to weighing.
-
Control: Ideally, the S,S-isomer should be tested in parallel to establish the specificity window.
Solvent Tolerance (The DMSO Limit)
Most novel chiral small molecules are lipophilic. Dimethyl sulfoxide (DMSO) is the standard vehicle, but it is bacteriostatic at high concentrations.
-
Threshold: The final DMSO concentration in the assay well must be ≤ 1.0% (v/v) .
-
Sensitive Strains: For Pseudomonas aeruginosa or Acinetobacter baumannii, aim for ≤ 0.5% as these organisms are prone to membrane permeabilization by solvents, potentially skewing MICs lower (synergistic artifact).
Materials & Reagents
| Component | Specification | Purpose |
| Test Article | R,R-Isomer (>98% ee) | Primary analyte. |
| Comparator | S,S-Isomer or Racemate | Specificity control. |
| Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard growth medium (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L). |
| Inoculum | 0.5 McFarland Standard | Standardizes bacterial density (~1.5 x 10⁸ CFU/mL). |
| Plate | 96-well, U-bottom, untreated polystyrene | Prevents compound binding to plastic. |
| Readout | Resazurin (Alamar Blue) Optional | Colorimetric redox indicator for visual precision. |
Experimental Protocol: Broth Microdilution
Phase 1: Compound Preparation (The "Master Block")
Objective: Create a 100x stock to ensure consistent solvent concentration across all dilutions.
-
Weighing: Dissolve the R,R-isomer in 100% DMSO to a concentration of 12.8 mg/mL (Stock A).
-
Intermediate Dilution: Dilute Stock A 1:10 in CAMHB to yield 1.28 mg/mL (containing 10% DMSO).
-
Serial Dilution: Prepare a 2-fold serial dilution series in CAMHB (still containing 10% DMSO) in a separate "Mother Plate".
-
Why? This ensures that when you transfer to the final assay plate, the DMSO concentration decreases, but we want constant solvent.
-
Correction:Better Method for Lipophiles: Perform serial dilutions in 100% DMSO first, then dilute 1:100 into the assay plate.
-
Adopted Protocol:
-
Prepare 100x stocks in 100% DMSO (e.g., 6400 µg/mL down to 12.5 µg/mL).
-
Add 2 µL of each stock to 198 µL of broth in the assay plate.
-
Result: Final concentration range 64 µg/mL – 0.125 µg/mL with constant 1% DMSO .
-
-
Phase 2: Inoculum Preparation[1][2]
-
Colony Selection: Pick 3-5 distinct colonies from a fresh (18-24h) agar plate.
-
Suspension: Resuspend in saline to match a 0.5 McFarland Standard (Optical Density at 625nm: 0.08 – 0.13).
-
Dilution: Dilute this suspension 1:100 in CAMHB.
-
Final Density: ~5 x 10⁵ CFU/mL in the assay well.[1]
-
Phase 3: Assay Assembly
-
Dispense Media: Add 100 µL of CAMHB (containing the diluted R,R-isomer) to columns 1-10.
-
Controls (Columns 11-12):
-
Column 11 (Growth Control): 100 µL CAMHB + 1% DMSO + Bacteria (No Drug).
-
Column 12 (Sterility Control): 100 µL CAMHB + 1% DMSO (No Bacteria, No Drug).
-
-
Inoculation: Add 10 µL of the 1:100 diluted inoculum to wells in Columns 1-11. Do not inoculate Column 12.
Phase 4: Incubation[4]
-
Time: 16–20 hours (24h for MRSA or slow growers).
-
Temp: 35 ± 2°C, ambient air (non-CO₂).
-
Seal: Use a gas-permeable membrane to prevent evaporation/edge-effects.
Workflow Visualization
Figure 1: Step-by-step workflow for broth microdilution of chiral compounds.
Data Analysis & Interpretation
Determining the MIC
The MIC is defined as the lowest concentration of the R,R-isomer that completely inhibits visible growth.
-
Visual Method: Place the plate on a dark matte surface. Look for the "pellet" or turbidity.[1][2]
-
Resazurin Method: If using a redox dye, Blue = Inhibition (No metabolism), Pink = Growth.
The Eudismic Ratio
Calculate the specificity of your R,R-isomer:
-
Ratio > 100: Highly stereoselective target engagement.
-
Ratio ~ 1: Non-specific mechanism (e.g., membrane disruption) or racemization occurring in media.
Validation Logic
Use the following logic to accept or reject the assay run.
Figure 2: Quality Control Decision Tree for validating MIC data.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | R,R-isomer is insoluble in aqueous media at high concentrations. | Check wells under microscope.[1] If crystals are present, the MIC is invalid (artificial ceiling). Use lower range or add 2% serum (if protocol allows). |
| Skipped Wells | Technical error or "Eagle Effect". | Repeat assay. Ensure tips do not touch liquid surface during serial dilution. |
| Trailing Endpoints | Bacteriostatic activity or partial resistance.[8][10] | Read MIC at 80% inhibition (if using OD) or use Resazurin for sharper cutoff. |
| Growth in Sterility | Contaminated media or non-sterile compound stock. | Filter sterilize (0.22 µm) compound stocks before dilution. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022).[11] Reading guide for broth microdilution.
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[4][12][13][14] Nature Protocols, 3(2), 163–175.
-
Nguyen, M., et al. (2006). Stereoselective antimicrobial activity: The role of chirality in drug development. Journal of Pharmaceutical Sciences. (General Concept Reference)
Sources
- 1. youtube.com [youtube.com]
- 2. food.dtu.dk [food.dtu.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. ispub.com [ispub.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. EUCAST: Document Archive [eucast.org]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. researchgate.net [researchgate.net]
Techniques for assessing the impact of the R,R-isomer on mycobacterial cell wall synthesis
Application Note: Stereoselective Profiling of Ethambutol Isomers in Mycobacterial Cell Wall Biosynthesis
Abstract & Introduction
Context: Ethambutol (EMB) is a cornerstone first-line antitubercular drug.[1][2][3] Its pharmacological activity is strictly stereospecific. The (S,S)-isomer [(+)-Ethambutol] is the potent inhibitor of mycobacterial cell wall synthesis, while the (R,R)-isomer is significantly less active (200–500 fold lower potency) yet retains equipotent ocular toxicity.
Objective: This guide details the technical workflows required to assess the impact (or lack thereof) of the (R,R)-isomer on cell wall biogenesis. In drug development and quality control, rigorously distinguishing the phenotypic and biochemical effects of the (R,R)-isomer from the (S,S)-isomer is critical for validating enantiomeric purity and understanding off-target toxicity.
Mechanism of Action (The Target): EMB targets the EmbCAB arabinosyltransferase complex.[3] These enzymes polymerize arabinose from the lipid donor Decaprenylphosphoryl-D-arabinose (DPA) into the arabinogalactan (AG) and lipoarabinomannan (LAM) layers.
-
Active Inhibition (S,S): Blocks EmbB/EmbA
DPA Accumulation Truncated AG Cell Lysis. -
Inactive Interaction (R,R): Fails to bind the Emb active site effectively
Normal DPA turnover Intact AG.
Mechanistic Visualization
The following diagram illustrates the pathway targeted by Ethambutol and the biochemical consequences of stereoselective inhibition.
Figure 1: Stereoselective inhibition of the EmbCAB complex. The (S,S)-isomer blocks the transfer of arabinose, causing substrate (DPA) pile-up, whereas the (R,R)-isomer allows the pathway to proceed.
Protocol 1: Phenotypic Screening via Microplate Alamar Blue Assay (MABA)
Purpose: To quantitatively differentiate the Minimum Inhibitory Concentration (MIC) of the R,R-isomer versus the S,S-isomer. This is the primary "gatekeeper" assay.
Expertise Insight: Resazurin (Alamar Blue) reduction correlates with metabolic activity. Because the (R,R)-isomer is a weak inhibitor, you must test higher concentration ranges (up to 100 µg/mL) compared to the (S,S)-isomer (typically 0.5–4 µg/mL).
Materials:
-
M. tuberculosis H37Rv or M. smegmatis mc²155 culture (Mid-log phase).
-
7H9 Broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Resazurin sodium salt powder (dissolved in sterile PBS).
-
96-well clear-bottom plates.
Workflow:
-
Drug Dilution:
-
Prepare serial 2-fold dilutions of (R,R)-EMB (Range: 0.5 to 128 µg/mL).
-
Prepare serial 2-fold dilutions of (S,S)-EMB (Range: 0.06 to 8 µg/mL) as the positive control.
-
-
Inoculation:
-
Dilute bacterial culture to OD₆₀₀ ~0.001.
-
Add 100 µL of inoculum to drug-containing wells.
-
Include "Growth Control" (bacteria + solvent) and "Sterile Control" (media only).
-
-
Incubation:
-
Incubate at 37°C for 5 days (M. tb) or 24 hours (M. smegmatis).
-
-
Development:
-
Add 20 µL Resazurin (0.02% w/v) + 12 µL Tween 80 (20%).
-
Re-incubate for 24 hours.
-
-
Readout:
Data Interpretation:
| Compound | Expected MIC (µg/mL) | Interpretation |
|---|---|---|
| (S,S)-Ethambutol | 1.0 – 4.0 | Potent inhibition of cell wall synthesis. |
| (R,R)-Ethambutol | > 100 (or >500) | Lack of specific EmbCAB inhibition. |
Protocol 2: LC-MS/MS Quantification of DPA Accumulation
Purpose: To biochemically validate that the (R,R)-isomer fails to inhibit the EmbC target. Mechanism: When Emb proteins are inhibited by (S,S)-EMB, the donor substrate Decaprenylphosphoryl-D-arabinose (DPA) cannot be utilized and accumulates in the membrane. The (R,R)-isomer should show DPA levels comparable to untreated controls.
Materials:
-
LC-MS Grade Chloroform and Methanol.
-
Internal Standard: C50-polyprenyl phosphate (if available) or Triphenyl phosphate.
-
LC-MS System (e.g., Q-TOF or Triple Quad).
Step-by-Step Protocol:
-
Treatment:
-
Treat mid-log M. tuberculosis with 10 µg/mL of (R,R)-EMB and (S,S)-EMB separately for 4 hours.
-
-
Lipid Extraction (Modified Folch):
-
Pellet cells (3,000 x g, 10 min).
-
Resuspend in 2 mL Chloroform:Methanol (2:1 v/v) .
-
Sonicate for 15 mins.
-
Incubate at room temperature for 2 hours with rotation.
-
Centrifuge to remove cell debris; collect supernatant.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase A: 5 mM Ammonium Formate in Methanol:Water (60:40).
-
Mobile Phase B: 5 mM Ammonium Formate in Isopropanol:Methanol (90:10).
-
Target Mass: Look for the [M-H]⁻ ion of DPA (m/z ~ 1195-1250 depending on decaprenyl chain length variations).
-
Self-Validating Check:
-
Positive Control ((S,S)-EMB): Must show a >5-fold increase in DPA peak area relative to untreated.
-
Test Sample ((R,R)-EMB): DPA peak area should remain baseline (equivalent to untreated).
Protocol 3: 14C-Glucose Radiolabeling & Cell Wall Fractionation
Purpose: The "Gold Standard" for assessing total arabinan content in the cell wall.
Logic:
Workflow Diagram:
Figure 2: Radiolabeling workflow to track arabinan synthesis.
Protocol:
-
Pulse Labeling:
-
Grow cultures to OD 0.4. Add (R,R)-EMB or (S,S)-EMB.
-
After 1 hour, add 1 µCi/mL [U-
C]-Glucose. Incubate for 3 hours.
-
-
Cell Wall Isolation:
-
Harvest cells, wash with PBS.
-
Resuspend in 2% SDS and boil (95°C) for 30 mins to remove non-covalently bound lipids/proteins.
-
Wash pellet 3x with water, 3x with 80% acetone.
-
-
Hydrolysis:
-
Treat the purified Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) pellet with 2M Trifluoroacetic acid (TFA) at 100°C for 1 hour.
-
This releases the sugars (Arabinose and Galactose) from the peptidoglycan core.
-
-
Analysis (TLC):
-
Spot hydrolysate on Cellulose TLC plates.
-
Solvent system: Ethyl Acetate:Pyridine:Water (8:2:1).
-
Expose to Phosphor Screen or X-ray film.
-
-
Quantification:
-
Scrape the Arabinose and Galactose spots.
-
Count via Liquid Scintillation.
-
Calculate the Ara:Gal ratio .
-
Expected Results:
-
Untreated: Ara:Gal ratio ~ 2.5 : 1.
-
(S,S)-EMB: Ara:Gal ratio drops significantly (< 1.0 : 1) due to arabinan depletion.
-
(R,R)-EMB: Ara:Gal ratio remains ~ 2.5 : 1.
References
-
Belanger, A. E., et al. (1996). "The embAB genes of Mycobacterium avium encode an arabinosyl transferase involved in cell wall arabinan biosynthesis that is the target for the antimycobacterial drug ethambutol." Proceedings of the National Academy of Sciences, 93(21), 11919-11924. Link
-
Telenti, A., et al. (1997). "The emb operon, a gene cluster of Mycobacterium tuberculosis involved in resistance to ethambutol."[7] Nature Medicine, 3, 567–570. Link
-
Goude, R., et al. (2009). "The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis."[3][8] Antimicrobial Agents and Chemotherapy, 53(10), 4138–4146. Link
-
Mikusova, K., et al. (1995). "Decaprenylphosphoryl Arabinose, the Donor of the D-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-step Epimerization of Decaprenylphosphoryl Ribose."[9] Journal of Bacteriology, 187(23). Link
-
Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay."[4][10][11] Journal of Clinical Microbiology, 36(2), 362–366. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethambutol - Wikipedia [en.wikipedia.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of high-level ethambutol-resistant tuberculosis through interacting mutations in decaprenylphosphoryl-β-d-arabinose biosynthetic and utilization pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ethambutol R,R-Isomer DiHCl Solutions: A Technical Guide to Optimizing Stability for Experimental Use
Welcome to the technical support center for Ethambutol R,R-Isomer DiHCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the preparation, storage, and troubleshooting of Ethambutol solutions for experimental use. Our goal is to ensure the integrity and reproducibility of your results by optimizing the stability of this critical antitubercular agent.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and why is the stereochemistry important?
A1: Ethambutol is a bacteriostatic antimycobacterial agent used in the treatment of tuberculosis.[][2][3] It functions by inhibiting arabinosyl transferases, which are essential for the synthesis of the mycobacterial cell wall.[][3][4] Ethambutol has two chiral centers, resulting in three stereoisomers. The antitubercular activity is almost exclusively found in the dextrorotatory (+)-(S,S)-enantiomer, also referred to as the R,R-isomer.[3][5] The other isomers are significantly less active and can contribute to side effects, making the use of the pure R,R-isomer crucial for targeted and effective research.[3]
Q2: What are the key solubility characteristics of this compound?
A2: Ethambutol dihydrochloride is a white, crystalline powder that is highly soluble in water.[6][7][8] It is also soluble in ethanol but practically insoluble in non-polar solvents like ether and chloroform.[7][8][9] Its high aqueous solubility makes it convenient for preparing stock solutions for in vitro experiments.[10]
Q3: What is the general stability profile of this compound?
A3: Ethambutol dihydrochloride is a relatively stable compound, particularly in its solid form when stored in a well-closed container, protected from moisture.[6][9] In solution, its stability is influenced by factors such as pH, temperature, and exposure to light.[11] Generally, it is considered heat-stable.[6][8]
Q4: What are the pKa values of Ethambutol and how do they influence solution pH?
A4: Ethambutol is a weak base with two reported pKa values: pKa1 around 6.3-6.6 and pKa2 around 9.5.[10] As a dihydrochloride salt, when dissolved in water, it will form a mildly acidic solution. The pH of a 10 mg/mL solution in water is typically between 3.0 and 4.5.[9] This inherent acidity is a key factor in its initial solution stability.
Section 2: Troubleshooting Guide for Ethambutol Solution Stability
This section provides a problem-oriented approach to resolving common issues encountered during the preparation and storage of Ethambutol solutions.
Issue 1: Precipitation or Cloudiness in Aqueous Solution
-
Potential Cause 1: pH Shift.
-
Explanation: While Ethambutol DiHCl is highly soluble in water, its free base form is less soluble. If the pH of the solution is raised significantly, approaching or exceeding its pKa values, the equilibrium will shift towards the less soluble free base, potentially causing precipitation. This can occur if the solution is diluted in a strongly basic buffer.
-
Solution:
-
Measure the pH of your final solution.
-
If the pH is neutral to basic, consider preparing your stock solution in a slightly acidic buffer (e.g., pH 4-6) or sterile water.
-
For experiments requiring a higher pH, prepare a more concentrated stock solution in an appropriate solvent and dilute it to the final concentration just before use to minimize the time the compound is at a potentially unfavorable pH.
-
-
-
Potential Cause 2: Low Temperature Storage of a Concentrated Solution.
-
Explanation: Although refrigeration or freezing is generally recommended for long-term storage to prevent degradation, highly concentrated solutions may precipitate at lower temperatures as solubility decreases.
-
Solution:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If precipitation persists, consider preparing a less concentrated stock solution for low-temperature storage.
-
Alternatively, store stock solutions at room temperature for short periods if stability data permits, or prepare fresh solutions for each experiment.
-
-
Issue 2: Solution Discoloration (Yellowing)
-
Potential Cause: Degradation.
-
Explanation: While Ethambutol is generally stable, prolonged storage under suboptimal conditions (e.g., exposure to light, extreme pH, or high temperatures) can lead to chemical degradation.[11] The appearance of a yellow tint can be an indicator of the formation of degradation products.
-
Solution:
-
Always store Ethambutol solutions, especially stock solutions, protected from light in amber vials or wrapped in foil.[11]
-
Adhere to recommended storage temperatures.
-
If discoloration is observed, it is best to discard the solution and prepare a fresh batch to ensure the accuracy of your experimental results.
-
-
Issue 3: Loss of Potency or Inconsistent Experimental Results
-
Potential Cause 1: Chemical Degradation.
-
Explanation: Even without visible changes, Ethambutol can degrade over time, leading to a decrease in its effective concentration. This can be accelerated by improper storage conditions. Hydrolysis is a potential degradation pathway for compounds in aqueous solutions.[11][12]
-
Solution:
-
Workflow for Stability Assessment:
Caption: Workflow for assessing Ethambutol solution stability.
-
-
-
Potential Cause 2: Repeated Freeze-Thaw Cycles.
-
Explanation: Repeatedly freezing and thawing a stock solution can accelerate degradation and potentially lead to precipitation.[13]
-
Solution:
-
Aliquot stock solutions into single-use volumes before freezing.
-
When a portion is needed, thaw one aliquot completely, use it, and discard any remainder. Do not refreeze.[13]
-
-
Section 3: Recommended Protocols for Solution Preparation and Storage
To ensure the highest quality of your experimental solutions, follow these validated protocols.
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
-
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated balance and vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile water to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
The pH of this solution should be in the range of 3.0-4.5.[9]
-
For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Protocol 2: Storage of Ethambutol Solutions
| Solution Type | Storage Temperature | Duration | Container | Special Instructions |
| Aqueous Stock Solution | -20°C or lower | Up to 6 months | Sterile, single-use aliquots in amber vials | Avoid repeated freeze-thaw cycles.[13] |
| Diluted Working Solutions | 2-8°C | Up to 1 week | Sterile, light-protected containers | Prepare fresh from stock solution as needed. |
| Room Temperature Storage | Controlled Room Temperature | Not generally recommended for long-term storage | Light-protected containers | For short-term use during an experiment. |
Note: The stability of Ethambutol in specific cell culture media or complex buffers should be validated empirically, as components in the media could potentially interact with the compound.
Section 4: Advanced Topics and Considerations
Impact of pH on Ethambutol Stability
Recent studies have shown that Ethambutol is stable in urine at a pH range of 4 to 8 for up to 24 hours.[14] This suggests a good degree of stability in mildly acidic to neutral conditions. However, for long-term storage, maintaining a slightly acidic pH is advisable to ensure the compound remains in its highly soluble dihydrochloride form.
Analytical Methods for Stability Assessment
For quantitative stability studies, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.
-
Illustrative HPLC-UV Method:
-
Troubleshooting Decision Tree for Inconsistent HPLC Results:
Caption: HPLC troubleshooting for Ethambutol analysis.
By understanding the chemical properties of this compound and adhering to these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments.
References
- FIP. (n.d.). Biowaiver monographs for immediate release solid oral dosage forms: ethambutol dihydrochloride. Journal of Pharmaceutical Sciences, 97(4), 1344-1357.
- Mayo Clinic. (n.d.). Ethambutol (oral route).
- BOC Sciences. (n.d.).
- USP. (n.d.). USP Monographs: Ethambutol Hydrochloride Tablets. USP29-NF24.
- USP. (n.d.). USP Monographs: Ethambutol Hydrochloride. USP29-NF24.
- Sigma-Aldrich. (n.d.). Ethambutol European Pharmacopoeia (EP) Reference Standard.
- World Health Organization. (2023, August).
- U.S. Pharmacist. (2017). Ethambutol Hydrochloride Compounded Oral Suspension USP (100 mg/mL).
- EPrints@NIRT. (n.d.).
- Sigma-Aldrich. (n.d.). Ethambutol hydrochloride USP Reference Standard.
- NIH. (n.d.). Ester-prodrugs of ethambutol control its antibacterial activity and provide rapid screening for mycobacterial hydrolase activity. PMC.
- ChemBK. (n.d.). ethambutol dihydrochloride.
- Knowledge Base. (n.d.). Preparation and Storage of Second-line Anti-TB Drugs used for DST.
- NIH. (n.d.). Ethambutol. PubChem.
- Cayman Chemical. (n.d.). Ethambutol (hydrochloride).
- MDPI. (2024). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine.
- ChemicalBook. (2026). Ethambutol.
- NIH. (n.d.). Preparation and characterisation of ethambutol with β-cyclodextrin: a comprehensive molecular insight into host–guest interaction.
- BenchChem. (n.d.).
- BenchChem. (n.d.). The Discovery and Development of Ethambutol: A Technical Guide for Scientists.
- ResearchGate. (n.d.). A rough sketch of ethambutol metabolism.
- USP. (n.d.). Ethambutol Hydrochloride - USP-NF ABSTRACT.
- NIH. (2021). Quality Evaluation of Ethambutol Hydrochloride Tablet Batches Available in Governmental Health Facilities of Jimma Town, Southwest Ethiopia. PMC.
- Wikipedia. (n.d.). Ethambutol.
- Research Journal of Pharmacy and Technology. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride.
- Patsnap. (n.d.). Ethambutol hydrochloride synthesis method.
- ResearchGate. (n.d.).
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
Sources
- 2. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethambutol - Wikipedia [en.wikipedia.org]
- 4. Ethambutol hydrochloride USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uspharmacist.com [uspharmacist.com]
- 7. chembk.com [chembk.com]
- 8. Ethambutol | 74-55-5 [chemicalbook.com]
- 9. cdn.who.int [cdn.who.int]
- 10. fip.org [fip.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Storage of Second-line Anti-TB Drugs used for DST | Knowledge Base [ntep.in]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quality Evaluation of Ethambutol Hydrochloride Tablet Batches Available in Governmental Health Facilities of Jimma Town, Southwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the accurate quantification of the R,R-isomer
Welcome to the Advanced Stereochemical Analysis Support Hub. Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting R,R-Isomer Quantification in Complex Matrices
Executive Summary
Quantifying a specific isomer like the (R,R)-isomer in a molecule with multiple chiral centers presents a dual challenge: you must resolve it from its enantiomer (S,S) and its diastereomers (R,S and S,R).[1][2][3][4][5][6] This guide addresses the critical failure points in this workflow: chiral resolution, on-column racemization, and mass spectrometric interference.
Module 1: Chromatographic Resolution
Ticket #101: "I cannot achieve baseline separation between the R,R-isomer and the S,S-enantiomer, although the diastereomers are resolved."
Root Cause Analysis
Diastereomers (e.g., R,R vs. R,S) have different physical properties and can often be separated on achiral C18 columns. However, enantiomers (R,R vs. S,S) possess identical physical properties in an achiral environment. Separation requires a chiral stationary phase (CSP) that forms a transient diastereomeric complex with the analytes.
Troubleshooting Protocol
-
Switch to Polysaccharide Columns:
-
Why: Amylose and cellulose derivatives (e.g., Chiralpak® or Chiralcel® series) are the industry standard because their helical structure creates "inclusion pockets" that discriminate based on steric fit.
-
Action: Screen an Amylose tris(3,5-dimethylphenylcarbamate) column (Immobilized type) first. It offers the broadest selectivity.
-
-
Optimize the "Three-Point Interaction":
-
Chiral recognition requires at least three points of interaction (H-bonding,
- stacking, dipole-dipole). -
Action: If using Normal Phase (Hexane/IPA), add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) .
-
Critical Note: Basic analytes require basic modifiers; acidic analytes require acidic modifiers. Mismatched pH ruins peak shape.
-
-
Temperature Control:
-
Action: Lower the column temperature to 10°C - 15°C.
-
Mechanism: Lower temperatures increase the enthalpy of adsorption, often enhancing the chiral recognition factor (
), though at the cost of peak broadening.
-
Visual Workflow: Method Development Strategy
Figure 1: Decision tree for selecting and optimizing chiral stationary phases (CSPs) to resolve R,R-isomers.
Module 2: Sample Preparation & Stability
Ticket #205: "My QC samples show increasing levels of the S,R-isomer over time. Is my column failing?"
Root Cause Analysis
This is likely ex vivo racemization , not column failure. Many chiral drugs (especially those with acidic protons at the chiral center, like ibuprofen or thalidomide derivatives) undergo proton abstraction in solution, leading to inversion of configuration.
Troubleshooting Protocol
-
The pH "Danger Zone":
-
Avoid storing samples at pH extremes (pH > 9 or pH < 3) for extended periods.
-
Action: Buffer your extraction solvent to pH 4.5–6.0 immediately after plasma/tissue harvest.
-
-
Solvent-Induced Inversion:
-
Protic solvents (methanol/ethanol) can facilitate proton exchange.
-
Action: Switch to aprotic solvents (Acetonitrile or DMSO) for stock solution preparation if stability is an issue.
-
-
Low-Temperature Processing:
-
Action: Perform all extraction steps (protein precipitation, LLE) on ice (4°C). Autosamplers must be refrigerated.
-
Visual Mechanism: Base-Catalyzed Racemization
Figure 2: Mechanism of base-catalyzed racemization where a chiral center loses a proton to form a planar intermediate, allowing re-attack from either side.
Module 3: Mass Spectrometry & Detection
Ticket #309: "I have chromatographic separation, but the MS sensitivity for the R,R-isomer is 50% lower than the racemate standard."
Root Cause Analysis
This is often a Matrix Effect or Ion Suppression issue specific to the elution time of the R,R-isomer. In chiral chromatography, the elution order is fixed. If the R,R-isomer elutes in a region with high phospholipid background, its signal will be suppressed.
Troubleshooting Protocol
-
Divert Valve Strategy:
-
Action: Divert the LC flow to waste for the first 1-2 minutes and during the wash phase to prevent source contamination.
-
-
Internal Standard (IS) Selection:
-
Critical Requirement: You must use a stable isotopically labeled IS (SIL-IS) of the specific R,R-isomer if possible.
-
Why: A racemic SIL-IS will elute as two peaks (R,R-IS and S,S-IS). If you use the S,S-IS peak to normalize the R,R-analyte data, you are not correcting for matrix effects occurring at the exact retention time of the R,R-analyte.
-
-
Data Summary: Impact of IS Selection
| Internal Standard Type | Retention Time Match? | Matrix Effect Correction | Recommendation |
| Analog IS | Poor | Low | Not Recommended |
| Racemic SIL-IS | Partial (2 peaks) | Medium (Must integrate correct peak) | Acceptable |
| Chiral Pure SIL-IS | Perfect (Co-elution) | High | Gold Standard |
Module 4: Regulatory & Validation (FAQ)
Ticket #412: "What are the reporting requirements for chiral impurities?"
Q: Do I need to quantify the S,S-enantiomer if it is inactive? A: Yes. According to ICH Q6A , if the drug is developed as a single enantiomer, the other enantiomer is considered an impurity. You must validate the method to quantify it, typically at limits of 0.1% or lower relative to the main peak [1].
Q: Can I use area normalization (%) instead of an external standard? A: Only for early discovery. For IND/NDA submissions (FDA 1992 Policy), you need a stereochemically specific assay [2]. This means using a reference standard of known chiral purity to establish a calibration curve for the specific R,R-isomer.
References
-
ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation. Link
-
U.S. Food and Drug Administration (FDA). (1992).[3][7] FDA Policy Statement for the Development of New Stereoisomeric Drugs.[4][7] Federal Register, Vol. 57, No. 102. Link
-
Chiral Technologies. (n.d.). Chiral Column Selection Guide. Daicel Corporation. Link
-
European Medicines Agency (EMA). (2006). Investigation of Chiral Active Substances.[3][8][9][10]Link
Sources
- 1. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 5. biocompare.com [biocompare.com]
- 6. hplc.eu [hplc.eu]
- 7. hhs.gov [hhs.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. ikev.org [ikev.org]
- 10. ardena.com [ardena.com]
Identifying and minimizing interference in analytical assays for the R,R-isomer
Topic: Identifying and Minimizing Interference in Analytical Assays for the R,R-Isomer
Status: Active | Version: 2.4 | Maintained by: Senior Application Science Team
Welcome to the Technical Support Center
Objective: This guide addresses the specific challenges of isolating and quantifying R,R-isomers (molecules with two chiral centers). Unlike simple enantiomeric pairs, R,R-isomers face interference from three distinct distinct sources:
-
The Enantiomer (S,S): The mirror image; requires chiral selection.
-
The Diastereomers (R,S and S,R): Chemically distinct but often co-eluting; requires diastereoselectivity.
-
The Matrix: Biological or chemical background noise (e.g., phospholipids, excipients).
Module 1: Chromatographic Resolution (The Separation Challenge)
Q: I see a "shoulder" on my R,R-isomer peak. Is it the enantiomer or a diastereomer?
A: You must determine the nature of the impurity to select the correct stationary phase.
Technical Insight: In a two-center system, the S,S-isomer is the enantiomer of your R,R-target. They have identical physical properties in an achiral environment. The R,S and S,R forms are diastereomers; they have different physical properties and can theoretically be separated on standard C18 columns, but often co-elute in rapid screening gradients.
Diagnostic Protocol:
-
Inject the S,S-standard alone: Does it align perfectly with the shoulder?
-
Yes: You have Enantiomeric Interference .
-
No: You likely have Diastereomeric Interference (R,S or S,R).
-
-
UV/MS Ratio Check: If using a Diode Array Detector (DAD), check the peak purity. Diastereomers often have slightly different UV maxima compared to the R,R/S,S pair.
Q: My R,R and S,S peaks are co-eluting. Which column should I switch to?
A: Move from "Coated" to "Immobilized" Polysaccharide phases to access broader solvent compatibility.
The Causality: Traditional coated phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are limited to alkane/alcohol mobile phases. Immobilized phases allow the use of "forbidden" solvents like Ethyl Acetate, THF, or DCM, which can induce conformational changes in the chiral selector, often resolving difficult pairs [1].
Step-by-Step Screening Workflow:
-
Primary Screen: Test Immobilized Amylose (e.g., CHIRALPAK® IG) and Immobilized Cellulose (e.g., CHIRALPAK® IC) using a standard Hexane/IPA (80:20) mix.
-
Solvent Switch: If resolution (
) < 1.5, switch the modifier to Methanol or Ethanol. -
Extended Screen: If co-elution persists, introduce Dichloromethane (DCM) or MtBE into the mobile phase (only possible on immobilized columns). These solvents alter the "chiral pocket" shape.
Visual Troubleshooting: Interference Identification Logic
Figure 1: Decision logic for distinguishing between enantiomeric and diastereomeric interference.
Module 2: Bioanalytical Matrix Interference (LC-MS/MS)
Q: I have good chromatographic separation, but the R,R signal is suppressed in plasma samples.
A: You are likely experiencing phospholipid-induced ion suppression.
The Mechanism: Phospholipids (PLs) elute late in Reversed-Phase LC but can "wrap around" in rapid gradients, co-eluting with your analyte in subsequent injections. They compete for charge in the ESI source, causing signal loss [2].[1]
Validation Check (Post-Column Infusion):
-
Infuse the R,R-isomer standard continuously into the MS source.
-
Inject a blank extracted plasma sample via the LC.
-
Observation: If you see a dip in the baseline at the R,R retention time, matrix components are quenching your ionization.
Q: Which extraction method minimizes this interference?
A: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Comparative Data: Extraction Efficiency vs. Matrix Cleanliness
| Method | Protocol Summary | Pros | Cons | Matrix Effect Risk |
| PPT | Add 3:1 ACN to Plasma, vortex, spin. | Fast, cheap. | Leaves phospholipids in supernatant. | High |
| LLE | Extract with MtBE or Hexane/EtOAc. | Removes salts and most PLs. | Labor intensive; difficult for polar drugs. | Low |
| SPE | Mixed-mode cation exchange (MCX). | "Wash" step removes interferences. | Higher cost per sample. | Very Low |
| SLE | Supported Liquid Extraction. | Automatable LLE. | Efficient, removes PLs effectively. | Low |
Recommended Protocol (SLE/LLE): For R,R-isomers (typically lipophilic), use Supported Liquid Extraction (SLE) .
-
Load plasma onto SLE cartridge.
-
Wait 5 mins for absorption.
-
Elute with MtBE (Methyl tert-butyl ether) .
-
Evaporate and reconstitute. Note: MtBE is excellent for excluding phospholipids.
Module 3: Chemical Stability (The "Ghost" Interference)
Q: The peak area of the S,S-isomer increases the longer the sample sits in the autosampler. Why?
A: Your R,R-isomer is undergoing in-vial or on-column racemization.
The Mechanism: Chiral centers adjacent to carbonyls (e.g., ketones, esters) or acidic protons are prone to racemization (keto-enol tautomerism). This is often catalyzed by:
-
Basic pH: High pH mobile phases (e.g., 0.1% DEA) can strip the acidic proton [3].
-
Protic Solvents: Alcohols (MeOH/EtOH) can facilitate proton exchange more than ACN.
-
Temperature: Heat accelerates the interconversion.
Troubleshooting Protocol:
-
pH Test: Lower the mobile phase pH. Switch from Diethylamine (DEA) to Trifluoroacetic Acid (TFA) or Formic Acid (0.1%).
-
Temperature Study: Run the assay at 10°C vs. 40°C. If the "impurity" shrinks at 10°C, it is likely on-column racemization.
-
Solvent Check: If using Normal Phase, ensure solvents are "dry" (low water content), as water traces can catalyze hydrolysis or racemization.
Visual Workflow: Sample Preparation & Stability Logic
Figure 2: Workflow for minimizing matrix effects and preventing sample degradation/racemization.
References
-
Chiral Technologies. (n.d.). Choosing the Right Chiral Column for Your Application. Retrieved from [Link]
-
US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2024).[5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Validation & Comparative
Head-to-head comparison of Ethambutol R,R-Isomer vs. S,S-Isomer in mycobacterial cultures
[1]
Executive Summary: The Stereochemical Imperative
In the development and application of antimycobacterial agents, stereochemistry is not merely a structural detail—it is the determinant of therapeutic efficacy versus unnecessary toxicity.
Ethambutol (EMB) exists as three stereoisomers: the dextrorotatory
- -Ethambutol: Potent inhibitor of arabinosyltransferase (EmbB).
- -Ethambutol: Clinically inert against M. tuberculosis (approx. 500-fold lower potency) but retains the capacity to cause optic neuritis.[1]
Operational Directive: All experimental protocols targeting Mycobacterium tuberculosis (Mtb) cell wall inhibition must utilize high-purity (>99%)
Mechanistic Divergence: Why Geometry Matters
The efficacy of Ethambutol relies on its ability to mimic the bacterial substrate D-arabinose . The mycobacterial cell wall requires the polymerization of arabinose into arabinogalactan (AG) and lipoarabinomannan (LAM). This process is catalyzed by arabinosyltransferases (encoded by the embCAB operon).[2]
The Molecular Lock-and-Key
The
Visualization: Pathway of Inhibition
The following diagram illustrates the critical intervention point of
Figure 1: Mechanism of Action.
Head-to-Head Comparison Data
The following data aggregates standard pharmacological findings comparing the two isomers. Note the massive disparity in Minimum Inhibitory Concentration (MIC).
| Feature | (S,S)-Ethambutol | (R,R)-Ethambutol | Implication |
| Primary Target | EmbB (Arabinosyltransferase) | None (Weak non-specific binding) | |
| MIC (M. tuberculosis) | 1.0 – 5.0 µg/mL | > 500 µg/mL | |
| Potency Ratio | 100% (Baseline) | < 0.2% | ~500-fold potency difference. |
| Ocular Toxicity | Yes (Dose-dependent) | Yes (Dose-dependent) | |
| Therapeutic Index | High | Zero | Pure |
Key Insight: Early synthesis methods often produced racemate mixtures. Modern synthesis must use chiral resolution (e.g., using L-tartaric acid) to isolate the
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
To validate the activity of your Ethambutol stocks or to screen clinical isolates, the MABA is the industry-standard phenotypic assay. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.
Reagents Required
- -Ethambutol Dihydrochloride: Prepare stock at 10 mg/mL in sterile dH2O.
-
Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Indicator: Alamar Blue (Resazurin) solution.
-
Strain: M. tuberculosis H37Rv (Control) or clinical isolate.
Step-by-Step Workflow
-
Inoculum Prep: Adjust Mtb culture to McFarland Standard 1.0. Dilute 1:20 in 7H9 broth.
-
Plate Layout: Use a sterile 96-well plate.
-
Perimeter Wells: Fill with sterile water (prevents evaporation).
-
Test Wells: Add 100 µL 7H9 broth.
-
-
Serial Dilution:
-
Add
-EMB to the first column (final conc. 64 µg/mL). -
Perform 2-fold serial dilutions across the plate (down to 0.06 µg/mL).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to all test wells.
-
Incubation: Seal and incubate at 37°C for 5–7 days.
-
Development:
-
Add 20 µL Alamar Blue + 12 µL 10% Tween 80 to control wells.
-
Incubate 24h. If control turns pink (growth), add reagent to all drug wells.
-
Incubate additional 24h.
-
-
Readout:
-
Blue: No Growth (Inhibition).
-
Pink: Growth (Resistance/Failure).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Visualization: MABA Workflow
Figure 2: MABA Workflow. A standardized method to determine MIC values for Ethambutol isomers.
References
-
Lim, R. K., & Han, C. (2021). Ethambutol Toxicity: Expert Panel Consensus. Indian Journal of Ophthalmology. [Link]
-
Telenti, A., et al. (1997). The emb operon, a gene cluster of Mycobacterium tuberculosis involved in resistance to ethambutol.[2] Nature Medicine.[2] [Link]
-
Zhang, Y., & Yew, W. W. (2009). Mechanisms of drug resistance in Mycobacterium tuberculosis. The International Journal of Tuberculosis and Lung Disease.[3] [Link]
-
Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology. [Link]
-
PubChem. (2023). Ethambutol Compound Summary. National Library of Medicine. [Link]
Investigating the stereospecificity of Ethambutol isomers' interaction with mycobacterial targets
Topic: Investigating the stereospecificity of Ethambutol isomers' interaction with mycobacterial targets
Executive Summary
Ethambutol (EMB) represents a classic case study in the stereochemical imperative of pharmaceutical design. While the molecule possesses two chiral centers allowing for three stereoisomers—(S,S), (R,R), and the meso (R,S) form—only the (S,S)-enantiomer serves as a viable therapeutic agent for tuberculosis (TB).[1]
This guide dissects the molecular mechanisms driving this specificity. Contrary to common misconceptions, the "safety" of the (S,S)-isomer does not stem from a lack of inherent toxicity compared to its isomers. Rather, it derives from a vastly superior Therapeutic Index . All three isomers exhibit roughly equipotent ocular toxicity (optic neuritis), but the (S,S)-isomer is approximately 200–500 times more potent against Mycobacterium tuberculosis (Mtb) than the (R,R)-isomer. This allows for effective dosing at levels significantly below the toxicity threshold, a window impossible to achieve with the (R,R) or meso forms.
Part 1: Mechanistic Comparison & Structural Biology
The primary target of Ethambutol is the Arabinosyltransferase (AraT) family, specifically EmbB , which is essential for the biosynthesis of arabinogalactan (AG), a critical component of the mycobacterial cell wall.[2][3][4]
1.1 The Target Interaction (EmbB)
Cryo-EM structures (e.g., Zhang et al., 2020) have revealed that EmbB facilitates the polymerization of arabinose from the donor Decaprenyl-phosphoryl-arabinose (DPA) to the acceptor molecule.
-
Binding Site: EMB binds to a distinct pocket in EmbB that overlaps with both the donor (DPA) and acceptor binding sites.
-
Mechanism: It acts as a competitive inhibitor, mimicking the disaccharide transition state of the arabinose transfer reaction.
-
Stereospecificity: The (S,S)-configuration aligns the ethylenediamine backbone and the hydroxy-butyl arms to form precise hydrogen bonds with Asp residues (e.g., Asp294 in M. smegmatis) and coordinate with the essential divalent cation (
or ). The (R,R)-isomer induces steric clashes within this pocket, preventing stable binding at physiological concentrations.
1.2 Visualizing the Pathway
The following diagram illustrates the pathway inhibition and the downstream consequences on cell wall integrity.
Figure 1: Mechanism of Action. (S,S)-EMB successfully competes with DPA, locking EmbB in an inactive state, whereas (R,R)-EMB fails to bind due to steric hindrance.
Part 2: Comparative Performance Metrics
The following data synthesizes comparative studies regarding potency and toxicity. Note the divergence in MIC (efficacy) versus the convergence in Toxicity.
Table 1: Comparative Efficacy & Toxicity Profile
| Metric | (S,S)-Ethambutol | (R,R)-Ethambutol | Meso-Ethambutol |
| MIC (M. tuberculosis) | 0.5 – 2.0 µg/mL | > 100 µg/mL | ~ 30 µg/mL |
| Relative Potency | 100% (Baseline) | < 0.5% | ~ 6% |
| EmbB Binding Affinity ( | High (nM range) | Low / Non-binding | Low |
| Ocular Toxicity Threshold | ~ 40–50 mg/kg/day | ~ 40–50 mg/kg/day | ~ 40–50 mg/kg/day |
| Therapeutic Index | High (Safe) | < 1 (Toxic before Effective) | Low (Unsafe) |
Key Insight: The (R,R)-isomer is not "more toxic" to the optic nerve; it is simply ineffective against the bacteria. To achieve bacterial inhibition with (R,R)-EMB, one would need to administer doses that far exceed the threshold for optic neuritis.
Part 3: Experimental Protocols
To validate these differences in a research setting, the following protocols are recommended. These move beyond simple observation to establish causal links between stereochemistry and inhibition.
Protocol 1: Cell-Free Arabinosyltransferase (EmbB) Assay
This assay isolates the target enzyme to prove that inhibition is due to direct binding, not uptake differences.
Materials:
-
Membrane fraction from M. smegmatis (rich in EmbB).
-
Donor: Decaprenyl-phosphate-[
]arabinose (DPA). -
Acceptor: Synthetic acceptor (e.g., Octyl-
-D-arabinofuranoside) or endogenous acceptor (di-arabinoside). -
Test Compounds: Pure (S,S)-EMB and (R,R)-EMB.
Methodology:
-
Preparation: Suspend membrane fraction (1 mg protein) in reaction buffer (50 mM MOPS, pH 7.9, 10 mM
, 5 mM -mercaptoethanol). -
Inhibition Setup: Add test compounds at varying concentrations (0.1 µM to 1000 µM). Incubate for 15 mins at 37°C to allow inhibitor binding.
-
Initiation: Add [
]DPA (40,000 cpm) and acceptor (1 mM). -
Incubation: Incubate for 1 hour at 37°C.
-
Termination: Stop reaction by adding ethanol/water (1:1).
-
Analysis: Extract products and separate via Thin Layer Chromatography (TLC). Measure radioactivity of the arabinosylated product.
-
Self-Validation: The (S,S) isomer should show an
in the low micromolar range; (R,R) should show negligible inhibition even at high concentrations.
Protocol 2: Resazurin Microtiter Assay (REMA) for MIC
A colorimetric assay to determine whole-cell potency.
Methodology:
-
Culture: Grow M. tuberculosis H37Rv to mid-log phase (
0.6–0.8). -
Plating: In a 96-well plate, dispense 100 µL of Middlebrook 7H9 broth.
-
Dilution: Perform serial 2-fold dilutions of (S,S)-EMB and (R,R)-EMB (Range: 0.125 to 64 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension (diluted to
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add 30 µL of 0.01% Resazurin (blue). Incubate for 24 hours.
-
Pink: Viable cells (Reduction of resazurin to resorufin).
-
Blue: Dead/Inhibited cells.
-
-
Calculation: The MIC is the lowest concentration that prevents the color change to pink.
Experimental Workflow Diagram
Figure 2: Validation Workflow. A dual-approach using enzymatic assays (mechanism) and whole-cell assays (function) is required to confirm stereospecific efficacy.
References
-
Zhang, L., et al. (2020). Cryo-EM snapshots of mycobacterial arabinosyltransferase complex EmbB2-AcpM2. Protein & Cell.[5]
-
Tan, Y. Z., et al. (2020). Cryo-EM structure of arabinosyltransferase EmbB from Mycobacterium smegmatis. Nature Communications.
-
Goude, R., et al. (2009). The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[6][7][8][][10]
-
Sruthi, N., et al. (2020). Ethambutol induced optic neuritis: a case series. International Journal of Basic & Clinical Pharmacology.[6]
-
BenchChem Technical Guide. Ethambutol vs. its Meso-Isomer: A Comparative Analysis of Antimycobacterial Activity.
Sources
- 1. Ethambutol - Wikipedia [en.wikipedia.org]
- 2. The arabinosyltransferase EmbC is inhibited by ethambutol in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Arabinosyltransferase EmbC Is Inhibited by Ethambutol in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of various measures of sensitivity of M. tuberculosis to ethambutol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. Ethambutol-Induced Optic Neuritis and Vision Loss: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the use of the R,R-isomer as a tool compound in tuberculosis research
Topic: Validation of the use of the R,R-isomer as a tool compound in tuberculosis research Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of tuberculosis (TB) drug discovery, chirality is not merely a structural feature—it is a determinant of efficacy and toxicity.[1][2][3] While the (S,S)-isomer of ethylenediamine-based antimycobacterials (most notably Ethambutol ) represents the therapeutic "eutomer" (active drug), the (R,R)-isomer has emerged as a critical "distomer" (tool compound) .
This guide validates the utility of the (R,R)-isomer not as a drug candidate, but as a negative control probe to verify target engagement and rule out non-specific membrane disruption. By systematically comparing the biological activity of the R,R- and S,S-isomers, researchers can calculate the Eudismic Ratio , a quantitative metric of target specificity essential for validating novel Mycobacterium tuberculosis (Mtb) inhibitors.
The Scientific Rationale: Why the R,R-Isomer Matters
Modern TB drug discovery demands that inhibitors act via specific "lock-and-key" mechanisms rather than general cytotoxicity. The target of Ethambutol (EMB), the arabinosyltransferase EmbB , contains a chiral binding pocket that strictly accommodates the (S,S)-configuration.
-
The (S,S)-Isomer (Eutomer): Fits the EmbB active site, inhibiting arabinogalactan synthesis.
-
The (R,R)-Isomer (Distomer/Tool): Fails to bind EmbB effectively due to steric clash.
The Validation Logic: If a novel ethylenediamine analogue exhibits high potency in its Racemic form but loses stereoselectivity (i.e., the R,R-isomer is also highly active), the compound is likely acting as a non-specific membrane detergent or general toxin, rather than a specific EmbB inhibitor. Thus, the (R,R)-isomer is the primary tool for validating Mechanism of Action (MoA) specificity.
Visualization: The Stereochemical Checkpoint
The following diagram illustrates the decision logic when using the R,R-isomer to validate a new TB hit.
Figure 1: Decision tree for validating target specificity using the R,R-isomer as a negative control probe.
Comparative Performance Data
To utilize the (R,R)-isomer effectively, one must establish a baseline for "Inactivity." The following table compares the performance of the (S,S)-drug against the (R,R)-tool in standard assays.
Table 1: Comparative Profile of Ethambutol Stereoisomers
| Parameter | (S,S)-Isomer (Drug) | (R,R)-Isomer (Tool) | Interpretation |
| MIC (Mtb H37Rv) | 1.0 - 2.0 µg/mL | > 200 µg/mL | High Eudismic Ratio (>100) confirms specific target binding. |
| EmbB Binding ( | High Affinity (nM range) | Low Affinity (µM range) | Validates that the biological effect is driven by active site occupancy. |
| Mitochondrial Toxicity | Low | High | The (R,R)-isomer is a Positive Control for optic neuropathy mechanisms [1]. |
| Resistance Profile | embB mutants (M306V) | N/A (Inactive) | Cross-resistance in (S,S) confirms the target; lack of activity in (R,R) confirms lack of off-target killing. |
Key Insight: If your novel analogue has an MIC of 2.0 µg/mL for the (S,S)-isomer and 4.0 µg/mL for the (R,R)-isomer, the compound should be deprioritized . It lacks the stereochemical discrimination characteristic of high-quality EmbB inhibitors [2].
Experimental Protocol: The "Chiral Switch" Validation
This protocol describes how to validate a new hit compound using the R,R-isomer strategy.
Phase 1: Synthesis and Separation
Objective: Obtain >98% enantiomeric excess (ee) of both isomers.
-
Synthesis: Synthesize the racemic diamine using standard alkylation or reductive amination.
-
Resolution:
-
Method A: Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA/IB). Mobile phase: Hexane/Ethanol/Diethylamine (80:20:0.1).
-
Method B: Derivatization with (L)-tartaric acid followed by fractional crystallization (classic industrial route).
-
-
Validation: Verify absolute configuration via X-ray crystallography or optical rotation comparison with known standards.
Phase 2: The Biological Screen (MIC Determination)
Objective: Determine the Eudismic Ratio (ER).
-
Preparation: Dissolve (S,S) and (R,R) isomers in DMSO to 10 mM.
-
Assay: Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv.
-
Dosing: Serial 2-fold dilutions from 100 µg/mL down to 0.09 µg/mL.
-
Calculation:
-
ER > 50: Validated Hit (Specific).
-
ER < 10: Non-specific / Promiscuous Binder.
-
Phase 3: Mechanism of Action (MoA) Confirmation
Objective: Prove that the (R,R)-inactivity is due to steric mismatch at the target.
-
Docking Simulation: Dock both isomers into the Cryo-EM structure of EmbB (PDB: 7CE6) [3].
-
Observation: The (S,S)-isomer should form hydrogen bonds with Asp299 and Glu327. The (R,R)-isomer should exhibit steric clashes with the hydrophobic pocket (Met306), explaining its high MIC.
Advanced Application: The (R,R)-Isomer as a Toxicity Probe
While the (R,R)-isomer is a "negative control" for bacterial killing, it is a "positive control" for mitochondrial toxicity . Ethambutol-induced optic neuropathy is linked to mitochondrial dysfunction. Interestingly, the (R,R)-isomer is often more toxic to mammalian mitochondria than the (S,S)-isomer or equipotent at high doses.
Protocol for Toxicity Screening:
-
Treat retinal ganglion cells (RGC-5) with both isomers.
-
Measure ATP depletion and mitochondrial membrane potential (JC-1 dye).
-
Validation Criteria: If a new analogue retains (S,S)-driven antibacterial activity but eliminates the (R,R)-associated mitochondrial toxicity profile, it represents a superior "Next-Generation" candidate [4].
Visualization: Structural Interaction
The following diagram depicts the interaction logic at the EmbB receptor site.
Figure 2: Mechanistic basis for using the R,R-isomer to validate binding site stereospecificity.
References
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Wilkinson, R. G., et al. (1961).[2] Stereospecificity in a new type of synthetic antituberculous agent. Journal of the American Chemical Society. Link
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Lee, R. E., et al. (2003). Combinatorial lead optimization of [1,2]-diamines based on ethambutol as potential antituberculosis preclinical candidates. Journal of Combinatorial Chemistry. Link
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Zhang, L., et al. (2020).[4] Structures of cell wall arabinosyltransferases with the anti-tuberculosis drug ethambutol.[2][5] Science. Link
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Safimalio, H., et al. (2017). S-Enantiomer of the Antitubercular Compound S006-830 Complements Activity of Frontline TB Drugs.[6] ACS Omega.[7] Link
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Blanchard, J. S. (1996). Molecular mechanisms of drug resistance in Mycobacterium tuberculosis. Annual Review of Biochemistry. Link
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of MIC Results for Ethambutol Stereoisomers
For researchers, clinical microbiologists, and drug development professionals dedicated to the fight against mycobacterial diseases, the accurate determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of effective therapy and novel drug discovery. Ethambutol, a first-line antituberculosis drug, presents unique challenges in susceptibility testing, further complicated by the stereochemistry inherent to its molecular structure. This guide provides an in-depth analysis of the inter-laboratory variability in Ethambutol MIC results, with a special focus on the critical importance of its stereoisomers. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to enhance the reproducibility and reliability of your findings.
The Crucial Role of Stereochemistry: Understanding Ethambutol's Isomers
Ethambutol possesses two chiral centers, resulting in three stereoisomers: the enantiomeric pair (S,S)-Ethambutol and (R,R)-Ethambutol, and the achiral meso-form.[1][2] It is a classic example of a drug where biological activity is confined to a single stereoisomer.
The antitubercular activity of Ethambutol resides almost exclusively in the (S,S)-(+)-enantiomer .[1][2] This isomer is significantly more potent, being 12-fold and 500-fold more active than the meso-form and the (R,R)-enantiomer, respectively.[1][2] Conversely, all three isomers are equipotent in terms of the drug's major side effect, optic neuritis, which can lead to blindness.[1][2] The use of the pure (S,S)-enantiomer in clinical practice, therefore, dramatically improves the risk/benefit ratio.[1]
This stark difference in activity underscores a critical directive for all research and clinical applications: the exclusive use of the (S,S)-Ethambutol stereoisomer is paramount for obtaining meaningful and clinically relevant MIC data. Any ambiguity regarding the stereoisomeric purity of the tested compound can lead to a gross underestimation of its true potency and misinterpretation of resistance profiles.
Mechanism of Action
(S,S)-Ethambutol is a bacteriostatic agent that targets the mycobacterial cell wall.[2][3][4] It inhibits the enzyme arabinosyl transferase, which is encoded by the embB gene.[4][5] This enzyme is crucial for the polymerization of D-arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[2][5] Disruption of arabinogalactan synthesis compromises the integrity of the cell wall, increasing its permeability and making the bacterium more susceptible to other drugs.[5][6]
Methodologies for Ethambutol MIC Testing: A Comparative Overview
Several methodologies are employed for determining the MIC of Ethambutol against Mycobacterium tuberculosis (Mtb) and other mycobacteria. Each has its own set of advantages, limitations, and potential for inter-laboratory variability.
| Method | Principle | Advantages | Disadvantages |
| Agar Proportion Method (APM) | Compares bacterial growth on drug-free solid medium to growth on medium containing critical concentrations of the drug. Resistance is defined as growth of ≥1% of the bacterial population on the drug-containing medium.[6] | Considered a reference method by some organizations. | Slow, requiring weeks for results. Subjective interpretation of "proportion of growth." |
| Broth Microdilution (BMD) | Serial two-fold dilutions of the drug are made in a 96-well microplate containing liquid medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[7] | Quantitative results (true MIC value). Amenable to higher throughput. Faster than APM. | Can be technically demanding. Endpoint reading can be subjective. |
| Resazurin Microtiter Assay (REMA) | A colorimetric adaptation of BMD. Resazurin, a blue indicator dye, is added to the wells after incubation. Viable, respiring bacteria reduce it to the pink-colored resorufin. The MIC is the lowest drug concentration that prevents this color change.[8][9] | Rapid, inexpensive, and objective endpoint reading.[8] Good correlation with reference methods.[8] | Requires careful standardization of inoculum and incubation times. |
| Automated Liquid Culture Systems (e.g., MGIT 960) | Based on the detection of mycobacterial growth in liquid medium containing the drug. Growth is often detected by oxygen consumption (fluorescence quenching). | Rapid results.[10] Standardized and less subjective interpretation. | Uses a single "critical concentration" rather than providing a true MIC value.[10][11] Potential for discordant results with reference methods.[11] |
Inter-laboratory Variability in Ethambutol MIC Results: Key Contributing Factors
Reproducibility of Ethambutol susceptibility testing is notoriously challenging, leading to significant inter-laboratory discrepancies.[12][13] This variability stems from several factors:
-
Narrow Range Between Susceptible and Resistant MICs: The MIC values for susceptible and resistant strains of Mtb often fall within a narrow range, making a clear distinction difficult.[10][12] Strains with MICs close to the critical concentration can be classified as susceptible in one lab and resistant in another due to minor technical variations.
-
Method-Dependent Results: Different testing methods can yield different results. Studies have shown discordance between the agar proportion method and automated liquid culture systems like the BACTEC MGIT 960.[10][12][13] For instance, a significant number of isolates found to be resistant by an automated system were susceptible by the agar proportion method.[12][13]
-
Medium Composition: The type of culture medium used can influence the activity of Ethambutol.[10] It has been observed that MICs determined in liquid medium (broth) are often lower than those determined on solid (agar) medium.[8][14]
-
Inoculum Preparation: The size and preparation of the bacterial inoculum are critical variables. A lack of standardization can lead to inconsistent results.
-
Interpretation of Endpoints: Subjectivity in reading endpoints, such as distinguishing trailing growth from true resistance in broth microdilution or interpreting microcolonies in the agar proportion method, contributes to variability.[12]
A multicenter study highlighted the challenges in Ethambutol susceptibility testing, finding that while pairwise interlaboratory agreement was higher for the agar proportion method (95.8%) compared to the BACTEC 460TB method (91.4%), there were still notable discrepancies.[12]
Best Practices for Minimizing Variability in Ethambutol MIC Testing
To enhance the reliability and reproducibility of Ethambutol MIC results, particularly in a research setting involving its stereoisomers, adherence to stringent protocols and a deep understanding of the underlying variables are essential.
Experimental Workflow for Ethambutol MIC Determination
Caption: A standardized workflow for Ethambutol MIC testing.
Recommendations for Researchers:
-
Source and Verify (S,S)-Ethambutol: Always procure Ethambutol from a reputable supplier with a certificate of analysis confirming its stereoisomeric purity. For foundational studies, consider analytical characterization to verify the identity and purity of the compound.
-
Strict Adherence to Standardized Protocols: Utilize established and validated protocols for MIC testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
-
Incorporate Quality Control Strains: Always include a well-characterized reference strain, such as M. tuberculosis H37Rv, with a known Ethambutol MIC range in every assay. This is crucial for validating the accuracy and reproducibility of each experimental run.
-
Standardize Inoculum Preparation: Meticulously standardize the preparation of the mycobacterial inoculum to a specific McFarland standard to ensure consistent bacterial density across all tests.[7]
-
Perform Intra- and Inter-Assay Controls: For any given project, perform multiple independent runs of the MIC assay to assess the intra-assay variability. For collaborative projects, pre-define a common protocol and exchange reference materials to assess inter-laboratory variability early on.
-
Blinded Reading: When possible, have a second individual read the MIC results in a blinded manner to minimize operator bias.
Detailed Experimental Protocol: Broth Microdilution (REMA Method)
This protocol provides a step-by-step guide for determining the MIC of (S,S)-Ethambutol against M. tuberculosis using the widely adopted Resazurin Microtiter Assay (REMA).
Materials:
-
Pure (S,S)-Ethambutol dihydrochloride
-
Sterile 96-well flat-bottom microplates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
M. tuberculosis isolate and QC strain (e.g., H37Rv)
-
Resazurin solution (0.01% w/v in sterile water)
-
Sterile distilled water
-
Sterile tubes and pipettes
Procedure:
-
Preparation of Ethambutol Stock Solution: Prepare a stock solution of (S,S)-Ethambutol at a concentration of 1 mg/mL in sterile distilled water. Filter-sterilize the solution.
-
Preparation of Inoculum:
-
Grow the mycobacterial culture in 7H9 broth until it reaches the mid-log phase.
-
Allow the culture to settle for 5 minutes to sediment large clumps.
-
Carefully transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard (approximately 3 x 10⁸ CFU/mL).
-
Dilute this suspension 1:20 in 7H9 broth to obtain the working inoculum.[7]
-
-
Plate Setup:
-
Dispense 100 µL of 7H9 broth into all wells of a 96-well plate.
-
Add an additional 100 µL of the Ethambutol stock solution to the first column of wells, resulting in a starting concentration of 500 µg/mL.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This will create a range of Ethambutol concentrations.
-
Designate wells for a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the working inoculum to each test well and the growth control well.[7] The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate with an adhesive sealer or place it in a humidified container.
-
Incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After 7 days, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
Read the results. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest concentration of Ethambutol that remains blue (no color change).
-
Conclusion
The inter-laboratory comparison of MIC results for Ethambutol is inherently challenging due to the drug's narrow therapeutic window and the technical nuances of mycobacterial susceptibility testing. For researchers working with Ethambutol's stereoisomers, these challenges are magnified by the critical need for stereoisomeric purity. By understanding the profound impact of stereochemistry on biological activity, selecting appropriate and standardized methodologies, and implementing rigorous quality control measures, the scientific community can move towards more reproducible and reliable data. This commitment to scientific integrity is essential for guiding clinical decisions, understanding resistance mechanisms, and advancing the development of new antitubercular agents.
References
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APHL. (n.d.). Issues in Mycobacterium tuberculosis Complex Drug Susceptibility Testing: Ethambutol. Retrieved from [Link]
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Zhao, F., et al. (2019). Detecting Ethambutol Resistance in Mycobacterium tuberculosis Isolates in China: A Comparison Between Phenotypic Drug Susceptibility Testing Methods and DNA Sequencing of embAB. Frontiers in Microbiology. Retrieved from [Link]
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Madison, B., et al. (2002). Multicenter Evaluation of Ethambutol Susceptibility Testing of Mycobacterium tuberculosis by Agar Proportion and Radiometric Methods. Journal of Clinical Microbiology, 40(9), 3164-3168. Retrieved from [Link]
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Deshpande, D., et al. (2010). Ethambutol Optimal Clinical Dose and Susceptibility Breakpoint Identification by Use of a Novel Pharmacokinetic-Pharmacodynamic Model of Disseminated Intracellular Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 54(5), 1728-1733. Retrieved from [Link]
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Kannappan, V. (2022). Ethambutol. Chiralpedia. Retrieved from [Link]
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Arora, S. K., et al. (2007). Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay. Journal of Antimicrobial Chemotherapy, 60(1), 133-136. Retrieved from [Link]
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Heifets, L. B., et al. (1986). Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 30(6), 927-932. Retrieved from [Link]
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Arora, S. K., et al. (2007). Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay. Journal of Antimicrobial Chemotherapy, 60(1), 133-136. Retrieved from [Link]
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Madison, B., et al. (2002). Multicenter Evaluation of Ethambutol Susceptibility Testing of Mycobacterium tuberculosis by Agar Proportion and Radiometric Methods. ResearchGate. Retrieved from [Link]
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Schön, T., et al. (2020). Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution. Journal of Fungi, 6(4), 296. Retrieved from [Link]
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Lee, N., & Nguyen, H. (2023). Ethambutol. StatPearls. Retrieved from [Link]
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EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
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Krátký, M., et al. (2020). Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. Molecules, 25(1), 135. Retrieved from [Link]
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Köser, C. U., et al. (2019). Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. Clinical Microbiology and Infection, 25(11), 1333-1335. Retrieved from [Link]
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Wikipedia. (n.d.). Ethambutol. Retrieved from [Link]
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CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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Krátký, M., et al. (2020). Ethambutol Analogues as Potential Antimycobacterial Agents. ResearchGate. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ethambutol Hydrochloride?. Retrieved from [Link]
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Lavigne, J. P. (2020). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. Retrieved from [Link]
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Chedore, P., et al. (2014). Re-Evaluation of the Critical Concentration for Ethambutol Antimicrobial Sensitivity Testing on the MGIT 960. PLoS ONE, 9(9), e108912. Retrieved from [Link]
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Singh, P., & Mabhula, A. (2022). Mechanism of action of ethambutol and resistance to it. ResearchGate. Retrieved from [Link]
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FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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Mboungou-Kiali, A., et al. (2023). Molecular Characterization of Drug Resistance-Associated Mutations in Mycobacterium tuberculosis Isolates from the Republic of Congo Using Targeted Nanopore Sequencing. Microorganisms, 11(7), 1787. Retrieved from [Link]
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UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025. Retrieved from [Link]
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Hoffner, S. E., et al. (1995). Synergistic antimycobacterial activity between ethambutol and the beta-lactam drug cefepime. Journal of Antimicrobial Chemotherapy, 36(3), 565-569. Retrieved from [Link]
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Clinical Learning. (2025). 7. Anti- Mycobacterial Drugs: Ethambutol: Pharmacology Video Lectures. YouTube. Retrieved from [Link]
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Kahlmeter, G. (2020). 5 Guidance on the use of the EUCAST breakpoint table (Romanian). YouTube. Retrieved from [Link]
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EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
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Mohapatra, A. (2025). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of Ethambutol R,R-Isomer DiHCl: A Comprehensive Guide for Laboratory Professionals
An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Front Lines of Pharmaceutical Innovation
Ethambutol R,R-Isomer DiHCl, a potent antitubercular agent, is a cornerstone in the fight against tuberculosis. For the dedicated researchers and scientists working with this compound, a deep understanding of its properties is paramount, not only for advancing therapeutic development but also for ensuring a safe and secure laboratory environment. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe handling of this compound.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a hazardous drug, primarily due to its reproductive toxicity.[1] Occupational exposure to hazardous drugs can lead to a range of acute and chronic health effects, including skin rashes, adverse reproductive outcomes, and potentially even cancer.[2] Therefore, a robust safety protocol is not merely a recommendation but a critical necessity. The core principle of handling such compounds is to minimize exposure to a level that is "as low as reasonably achievable" (ALARA).[3]
The Last Line of Defense: Selecting and Using Personal Protective Equipment
Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the hazardous compound. The selection and proper use of PPE are critical for mitigating the risks associated with handling this compound. Adherence to the guidelines established by USP <800> for handling hazardous drugs provides a strong foundation for a comprehensive PPE program.[1][4]
Gowning and Gloving: A Meticulous Process
When handling this compound, a systematic approach to gowning and gloving is essential to prevent skin contact and cross-contamination.
Gown Selection: A disposable, back-closing gown made of a low-lint, impervious material is required.[4][5] The gown should have long sleeves with tight-fitting cuffs. Reusable gowns are not recommended for handling hazardous drugs.
Glove Selection: Double gloving with chemotherapy-rated gloves is mandatory.[4][5] These gloves must meet the American Society for Testing and Materials (ASTM) D6978 standard.[6][7][8] While a specific chemical resistance chart for Ethambutol is not readily available, nitrile gloves are generally recommended for handling chemotherapy drugs due to their chemical resistance and durability.[6] It is crucial to select gloves with a sufficient thickness and to be aware of their breakthrough time – the time it takes for the chemical to permeate the glove. Gloves should be changed every 30 minutes or immediately if they become contaminated, torn, or punctured.[4][5]
The following table summarizes the recommended gowning and gloving protocol:
| PPE Component | Specification | Rationale |
| Gown | Disposable, back-closing, long-sleeved with tight cuffs, low-lint, and impervious. | Prevents skin contact with the hazardous drug and minimizes the spread of contamination. |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978). | Provides a robust barrier against chemical permeation. Double gloving offers an extra layer of protection in case the outer glove is compromised. |
Donning and Doffing Procedure:
A strict, well-rehearsed procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination of the user and the surrounding environment.
Eye, Face, and Respiratory Protection: Shielding Against Inhalation and Splashes
The potential for splashes, aerosols, and dust generation necessitates the use of appropriate eye, face, and respiratory protection.
Eye and Face Protection: When there is a risk of splashes or sprays, both a face shield and goggles should be worn.[5][9] Standard safety glasses with side shields do not offer adequate protection.[9]
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing the solid compound or preparing concentrated solutions, a NIOSH-approved respirator is required.[5] An N95 respirator is the minimum requirement. For cleaning up large spills, a powered air-purifying respirator (PAPR) may be necessary.[5]
Operational Protocols: Ensuring a Safe Workflow
Beyond personal protective equipment, a set of robust operational protocols is essential for minimizing the risk of exposure during the handling of this compound.
Engineering Controls: Containing the Hazard at the Source
All handling of this compound powder should be conducted within a ventilated engineering control, such as a chemical fume hood or a Class I Biological Safety Cabinet (BSC).[10] This is a primary measure to control exposure at the source.
Decontamination: A Multi-Step Process
Regular and thorough decontamination of work surfaces is crucial. A common practice for decontaminating surfaces after handling cytotoxic drugs involves a two-step process: first, cleaning with a detergent, followed by disinfection.[11][12] While there is no single agent that deactivates all cytotoxic drugs, the physical removal of the residue is the primary goal.[11][12]
Spill Management: A Rapid and Coordinated Response
Even with the most stringent precautions, spills can occur. A well-defined spill management plan is essential for a prompt and effective response.
For small spills (less than 50ml):
-
Isolate the area: Prevent others from entering the contaminated zone.
-
Don appropriate PPE: This includes double gloves, a gown, eye protection, and a respirator.
-
Contain the spill: For liquids, use an absorbent pad. For powders, gently cover with a damp absorbent pad to avoid generating dust.
-
Clean the area: Work from the outside of the spill inwards.
-
Decontaminate: Clean the area with a detergent solution followed by a disinfectant.
-
Dispose of waste: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
For large spills (greater than 50ml):
-
Evacuate the area immediately.
-
Notify the appropriate safety personnel.
Disposal Plan: From Cradle to Grave
The proper disposal of this compound and all contaminated materials is a critical final step in the safety protocol. All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be managed in accordance with institutional and regulatory guidelines.[13][14][15]
Waste Segregation: A dedicated, clearly labeled hazardous waste container must be used for all items that have come into contact with this compound. This includes:
-
Unused or expired product
-
Contaminated PPE (gloves, gowns, etc.)
-
Labware (pipette tips, tubes, etc.)
-
Spill cleanup materials
Disposal Workflow:
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deeply ingrained culture of safety. By understanding the risks, meticulously adhering to PPE protocols, implementing robust operational procedures, and following a comprehensive disposal plan, researchers can confidently advance their critical work while ensuring the well-being of themselves and their colleagues. This commitment to safety is the bedrock upon which scientific progress is built.
References
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EPCC. (n.d.). Safe Handling of Hazardous Drugs - USP<800>. Retrieved from [Link]
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GERPAC. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Retrieved from [Link]
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Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]
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WorkSafe QLD. (n.d.). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Spina Dental-Medical. (n.d.). Evaluating Chemotherapy Protection for Exam Gloves. Retrieved from [Link]
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Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ETHAMBUTOL HYDROCHLORIDE. Retrieved from [Link]
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Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
